Chloroacetyl-dl-phenylalanine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGSOAURCZWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7765-11-9 | |
| Record name | N-(2-Chloroacetyl)phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7765-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Chloroacetyl)-3-phenyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007765119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7765-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(chloroacetyl)-3-phenyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Chloroacetyl-dl-phenylalanine: A Versatile Tool for Bioconjugation and Peptide Modification
This guide provides a comprehensive technical overview of Chloroacetyl-dl-phenylalanine, a key reagent for researchers, chemists, and drug development professionals. We will delve into its synthesis, chemical properties, and primary applications, with a focus on the underlying principles that make it a valuable tool in the modern molecular sciences.
Introduction: The Strategic Utility of a Bifunctional Building Block
This compound is a derivative of the amino acid phenylalanine, distinguished by the presence of a chloroacetyl group attached to the alpha-amino group. This modification transforms the otherwise biologically common amino acid into a versatile bifunctional molecule. One end, the carboxylic acid, allows for its integration into peptide chains using standard synthesis methodologies. The other end, the reactive chloroacetyl group, serves as an electrophilic handle for the covalent modification of nucleophilic residues in biomolecules.
The phenylalanine scaffold itself provides a hydrophobic and aromatic character, which can be advantageous for mediating specific molecular interactions or for serving as a core structure in the design of peptidomimetics and other biologically active compounds. This guide will explore the practical applications of these features, providing both the theoretical basis and actionable protocols for the use of this compound in a research setting.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂ClNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 241.67 g/mol | --INVALID-LINK--[1] |
| CAS Number | 7765-11-9 | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline powder | General supplier information |
| Melting Point | Approximately 127 °C | General supplier information |
| Solubility | Soluble in methanol, ethyl acetate | General supplier information |
Spectroscopic Profile
¹H NMR Spectroscopy (Expected Signals): The proton NMR spectrum is expected to show characteristic signals for the phenyl group (aromatic protons), the diastereotopic protons of the β-carbon, the α-proton, and the protons of the chloroacetyl group.
¹³C NMR Spectroscopy (Expected Signals): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the phenyl ring, the α- and β-carbons of the phenylalanine backbone, and the carbon of the chloroacetyl group.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
O-H stretch of the carboxylic acid, which will be a broad band.
-
N-H stretch of the amide.
-
C=O stretches for the carboxylic acid and the amide carbonyls.
-
C-Cl stretch of the chloroacetyl group.
-
Aromatic C-H and C=C stretches from the phenyl ring.
Publicly available IR data can be found on databases such as PubChem[1].
Synthesis of this compound
The synthesis of this compound is a straightforward N-acylation reaction. The following protocol is based on established methods[2].
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
DL-Phenylalanine
-
Chloroacetyl chloride
-
Ethyl acetate (anhydrous)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add DL-phenylalanine (e.g., 10 g, 0.06 mol) and anhydrous ethyl acetate (125 mL).
-
Add chloroacetyl chloride (7.5 mL) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour under anhydrous conditions.
-
After cooling to room temperature, filter the mixture to remove any unreacted DL-phenylalanine.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and excess chloroacetyl chloride. This will typically yield a yellow oil.
-
Add diethyl ether (25 mL) to the oil to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Self-Validation: The success of the synthesis can be confirmed by melting point determination and spectroscopic analysis (IR, NMR, and MS) of the final product, which should be consistent with the structure of N-Chloroacetyl-dl-phenylalanine.
Mechanism of Action and Key Applications
The utility of this compound stems from the reactivity of the chloroacetyl group, which functions as an alkylating agent. It undergoes a nucleophilic substitution reaction, primarily with the sulfhydryl group of cysteine residues in peptides and proteins.
Caption: Reaction mechanism of a chloroacetyl group with a cysteine residue.
This reaction forms a stable thioether bond, making this compound an excellent tool for a variety of applications in chemical biology and drug development.
Covalent Labeling and Affinity Probes
The selective reactivity of the chloroacetyl group with cysteine allows for the site-specific labeling of proteins. By incorporating this compound into a ligand or peptide that binds to a specific protein, it can be used as an affinity label to covalently attach to a cysteine residue at or near the binding site. This is a powerful technique for identifying and characterizing ligand-binding domains.
Building Block in Solid-Phase Peptide Synthesis (SPPS)
This compound can be used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a reactive handle at a specific position within a peptide sequence. The N-terminal chloroacetyl group is stable to the standard conditions of Fmoc deprotection (piperidine) and peptide coupling.
Representative Protocol for Incorporating this compound into a Peptide:
-
Resin Preparation: Start with a standard Fmoc-protected amino acid loaded on a solid support (e.g., Wang or Rink amide resin).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Coupling of this compound:
-
Dissolve this compound (e.g., 2 equivalents relative to resin loading) and a coupling agent such as HATU (1.95 equivalents) in DMF.
-
Add a base, such as DIPEA (4 equivalents), to the solution.
-
Add the activated this compound solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Chain Elongation (if applicable): Since the chloroacetyl group is at the N-terminus, further elongation of the peptide chain is not possible from this point.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Synthesis of Cyclic Peptides
The bifunctional nature of this compound makes it particularly useful for the synthesis of cyclic peptides. A linear peptide containing both a cysteine residue and an N-terminal this compound can be cyclized through an intramolecular reaction between the chloroacetyl group and the cysteine thiol.
Caption: Peptide cyclization using this compound.
Rationale for Experimental Choices and Comparative Analysis
The Role of the Phenylalanine Moiety
The choice of a phenylalanine backbone is often deliberate. The phenyl group imparts significant hydrophobicity to the molecule, which can be crucial for its interaction with hydrophobic pockets in protein binding sites[3]. In the context of drug design, phenylalanine residues are often key pharmacophores in peptidomimetics that target protein-protein interactions. Furthermore, the aromatic ring can engage in π-π stacking interactions, providing an additional mode of binding.
Comparison with Other Haloacetyl Reagents
The chloroacetyl group is part of a broader class of haloacetyl reagents used in bioconjugation, which also includes bromoacetyl and iodoacetyl derivatives. The reactivity of these groups follows the order of the leaving group ability of the halide: Iodoacetyl > Bromoacetyl > Chloroacetyl .
-
Iodoacetyl and Bromoacetyl Groups: These are more reactive than the chloroacetyl group and will therefore label cysteine residues more rapidly and at lower concentrations. This can be an advantage when rapid and efficient labeling is required. However, their higher reactivity can also lead to a greater potential for off-target reactions with other nucleophilic amino acid side chains, such as histidine and lysine, particularly at higher pH.
-
Chloroacetyl Group: The lower reactivity of the chloroacetyl group provides greater stability and selectivity. It is less prone to hydrolysis and off-target reactions, making it a more "controllable" electrophile. This can be particularly advantageous in complex biological systems or when a longer reaction time is permissible and high specificity is paramount.
The choice between these reagents depends on the specific experimental context, balancing the need for rapid reaction kinetics with the requirement for high selectivity.
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation[1]. Standard laboratory safety precautions should be observed when handling this compound:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound is a powerful and versatile tool for the chemical biologist and peptide chemist. Its well-defined reactivity, coupled with the ability to be incorporated into peptides using standard synthetic methods, allows for the precise and covalent modification of biomolecules. The phenylalanine scaffold provides important structural and physicochemical properties that can be leveraged in the design of probes and potential therapeutics. By understanding the principles of its synthesis, reactivity, and applications, researchers can effectively employ this compound to advance their studies in drug discovery, protein engineering, and molecular biology.
References
An In-depth Technical Guide to the Stereoisomers of Chloroacetyl-Phenylalanine (L, D, DL): Synthesis, Analysis, and Pharmacological Significance
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. N-Chloroacetyl-phenylalanine, a derivative of the essential amino acid phenylalanine, serves as a paradigmatic example. Its stereoisomers—the naturally occurring L-form, its D-enantiomer, and the racemic DL-mixture—possess distinct properties that are critical in the fields of peptide synthesis, enzyme inhibition, and drug discovery. The chloroacetyl group provides a reactive chemical handle for covalent modification, while the stereochemistry of the phenylalanine backbone governs molecular recognition and interaction with chiral biological targets. This guide provides a comprehensive technical overview of the synthesis, chiral resolution, analytical characterization, and differential pharmacological implications of N-chloroacetyl-phenylalanine stereoisomers, offering field-proven insights and detailed methodologies for professionals in drug development.
The Stereochemical Imperative: Phenylalanine Derivatives in Drug Design
Naturally occurring proteins are composed almost exclusively of L-amino acids, making biological systems inherently chiral environments.[1] Consequently, the introduction of a chiral drug molecule often results in stereoselective interactions. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Phenylalanine derivatives are crucial chiral building blocks in numerous pharmaceuticals. The addition of an N-terminal chloroacetyl group transforms the amino acid into a versatile synthetic intermediate and a potential mechanism-based enzyme inhibitor.[][3] The electrophilic carbon of the chloroacetyl moiety can react with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition. The stereocenter of the parent phenylalanine is paramount, as it dictates the precise orientation of the molecule within the binding pocket, determining whether the reactive group is positioned for covalent modification.
Synthesis and Chiral Resolution of N-Chloroacetyl-Phenylalanine Isomers
The generation of enantiomerically pure N-chloroacetyl-L-phenylalanine and N-chloroacetyl-D-phenylalanine begins with the synthesis of the racemic mixture, followed by a robust chiral resolution process.
Synthesis of Racemic N-Chloroacetyl-DL-Phenylalanine
The foundational synthesis involves the acylation of the amino group of DL-phenylalanine. A common and efficient method is the Schotten-Baumann reaction, where chloroacetyl chloride is reacted with DL-phenylalanine under basic aqueous conditions.
-
Dissolution: Dissolve DL-phenylalanine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) with cooling in an ice bath.
-
Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. Simultaneously, add a solution of sodium hydroxide (1.1 equivalents) to keep the reaction mixture alkaline (pH 8-10).
-
Reaction Monitoring: Stir the mixture vigorously for 1-2 hours at room temperature after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2. The product will precipitate as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure N-Chloroacetyl-DL-phenylalanine.[4]
Chiral Resolution of the Racemic Mixture
Resolving the DL-racemate into its constituent L- and D-enantiomers is a critical step. While methods like diastereomeric salt formation with a chiral base are classic, enzymatic resolution offers superior selectivity and milder reaction conditions, making it a preferred industrial method.[5]
Enzymes are inherently chiral catalysts that can exhibit near-perfect enantioselectivity. Acylase enzymes, for instance, can selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic mixture while leaving the D-enantiomer untouched.[6] This difference in reactivity is due to the precise fit of the L-substrate into the enzyme's active site, which optimally orients the amide bond for catalysis. The D-enantiomer, being a mirror image, cannot achieve this productive binding, resulting in a clean separation.
Figure 1: Workflow for the synthesis of racemic N-chloroacetyl-DL-phenylalanine and subsequent enzymatic resolution to yield the pure D-enantiomer and free L-phenylalanine.
Analytical Characterization and Stereochemical Integrity
Confirming the enantiomeric purity of the resolved products is non-negotiable in drug development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy with Chiral Solvating Agents (CSAs) are the gold-standard techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most direct and widely used method for separating and quantifying enantiomers.[1] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.
A robust HPLC method must be validated for specificity, linearity, accuracy, and precision. The choice of CSP is critical. For N-acylated amino acids, Pirkle-type columns or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often highly effective.[7][8]
Figure 2: Principle of chiral HPLC separation. Enantiomers in the sample interact differently with the Chiral Stationary Phase, leading to distinct retention times and separate peaks on the chromatogram.
-
Column Selection: Astec CHIROBIOTIC® T (teicoplanin-based) or a similar macrocyclic glycopeptide column.[7]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate), filtered and degassed. A typical starting point could be 80:20 Methanol:Water with 5 mM Ammonium Acetate.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the racemic (DL), the L-, and the D- samples to identify the retention times for each peak. Inject the sample of unknown purity to quantify the peak areas and calculate the enantiomeric excess (% ee).
| Parameter | N-Chloroacetyl-L-phenylalanine | N-Chloroacetyl-D-phenylalanine |
| Chiral Stationary Phase | CHIROBIOTIC® T | CHIROBIOTIC® T |
| Mobile Phase | 80% MeOH / 20% H₂O / 5mM NH₄OAc | 80% MeOH / 20% H₂O / 5mM NH₄OAc |
| Typical Retention Time | ~5.2 min | ~6.5 min |
| Separation Factor (α) | \multicolumn{2}{ | c |
| Resolution (Rs) | \multicolumn{2}{ | c |
Table 1: Representative HPLC data for the chiral separation of N-chloroacetyl-phenylalanine enantiomers. Actual retention times may vary based on the specific system and conditions.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can differentiate enantiomers by adding a chiral solvating agent (CSA). The CSA forms rapidly exchanging, diastereomeric solvates with the enantiomers in solution. These diastereomeric complexes exist in different magnetic environments, leading to separate, observable signals in the NMR spectrum (e.g., split peaks for protons near the chiral center).[9] A common CSA for amino acid derivatives is (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.[10]
Differential Pharmacological Profiles and Mechanistic Insights
The stereochemistry of N-chloroacetyl-phenylalanine is the primary determinant of its biological activity.
-
N-Chloroacetyl-L-phenylalanine: This isomer is often used as a building block in peptide synthesis to introduce a reactive "warhead" at a specific position in a peptide sequence designed to target a particular enzyme.[] Its L-configuration is recognized by ribosomal machinery and many proteases. Halogenated derivatives of L-phenylalanine have also been investigated for neuroprotective effects by modulating glutamatergic synaptic transmission.[11]
-
N-Chloroacetyl-D-phenylalanine: D-amino acids are generally more resistant to degradation by proteases, leading to a longer biological half-life. D-phenylalanine itself is known to inhibit enkephalinase, an enzyme that degrades endogenous opioids (enkephalins), thereby producing an analgesic effect.[12] A chloroacetylated D-phenylalanine derivative could be designed as a potent and long-lasting covalent inhibitor of specific enzymes. Research on a related compound, N-(2-chloroethyl)-N-methylphenylalanine, showed that the D-series (R)-isomer was a more potent irreversible inhibitor of carboxypeptidase A than its L-counterpart, highlighting the critical role of stereochemistry in inhibitor design.[3]
Figure 3: Hypothetical differential binding of N-chloroacetyl-phenylalanine enantiomers to an enzyme active site. The L-isomer achieves a productive binding orientation for covalent modification, while the D-isomer does not, illustrating the principle of stereoselectivity.
Conclusion and Future Directions
The stereoisomers of N-chloroacetyl-phenylalanine represent more than just chemical curiosities; they are distinct chemical entities with unique biological destinies. A comprehensive understanding and rigorous control of their synthesis and analysis are indispensable for their application in modern drug development. The L-isomer continues to be a valuable tool for creating targeted covalent peptide drugs, while the D-isomer offers a pathway to develop protease-resistant inhibitors with potentially novel therapeutic applications, such as in pain management or oncology. As our ability to design drugs with atomic precision grows, the strategic use of specific stereoisomers like those of N-chloroacetyl-phenylalanine will remain a cornerstone of creating safer, more effective medicines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 3. A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(Chloroacetyl)-3-phenyl-DL-alanine | C11H12ClNO3 | CID 98109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scas.co.jp [scas.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Chloroacetyl-dl-phenylalanine in Various Solvents
This guide provides a comprehensive overview of the solubility characteristics of Chloroacetyl-dl-phenylalanine, a key intermediate in various synthetic and pharmaceutical processes. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document synthesizes theoretical principles with practical experimental methodologies to offer a robust resource for researchers, scientists, and drug development professionals.
Introduction: The Molecular Basis of Solubility
The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. This compound, as a derivative of the amino acid phenylalanine, possesses a molecular structure with both polar and non-polar moieties, leading to a nuanced solubility profile.
The molecule's structure consists of a phenyl group, which is hydrophobic, and a chloroacetylated amino acid backbone containing a carboxylic acid and an amide group, which are capable of hydrogen bonding and dipole-dipole interactions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capacity of the solvent.
Due to its zwitterionic nature, resulting from the amino acid backbone, this compound is generally expected to be soluble in water and other polar solvents, while exhibiting lower solubility in nonpolar organic solvents. The presence of the chloroacetyl group, however, can influence this behavior by altering the molecule's overall polarity and crystal lattice energy compared to its parent amino acid, phenylalanine.
Theoretical Framework for Predicting Solubility
While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of a compound's solubility. For amino acid derivatives like this compound, group-contribution methods such as the SAFT-γ Mie approach can be employed to predict solubility in various solvents.[1][2] These models consider the contributions of different functional groups within the molecule to its overall thermodynamic properties.
The solubility of amino acids and their derivatives is also significantly influenced by the pH of the solution. The carboxylic acid and amino groups can exist in different protonation states depending on the pH, which in turn affects the molecule's charge and its interaction with polar solvents. Generally, the solubility of amino acids is lowest at their isoelectric point and increases in more acidic or basic solutions.[3]
Known Solubility Data and Comparative Analysis
Direct, quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature. However, some qualitative information and data on analogous compounds can provide valuable insights.
| Compound | Solvent | Solubility | Source |
| This compound | Methanol | "almost transparency" | ChemicalBook |
| N-Acetyl-L-phenylalanine | Water | 0.73 g/100 mL (at 25°C) | [4] |
| Acetone | 4.3 g/100 mL (at 25°C) | [4] | |
| Ethanol | 20 mg/mL | [4] | |
| Methanol | "almost transparency" | [4] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] | |
| DL-Phenylalanine | Water | Soluble | [6] |
| Dilute Mineral Acid | Soluble | [6] | |
| Alkali Hydroxide Solutions | Soluble | [6] | |
| Ethanol | Slightly Soluble | [6] |
Table 1: Reported solubility of this compound and related compounds.
The qualitative observation of "almost transparency" in methanol for both this compound and N-Acetyl-L-phenylalanine suggests good solubility in this solvent. The quantitative data for N-Acetyl-L-phenylalanine, which is structurally very similar, indicates moderate solubility in water and good solubility in polar organic solvents like acetone and ethanol.[4][5] This suggests that this compound is likely to exhibit a similar trend. The solubility of the parent amino acid, DL-phenylalanine, in acidic and basic solutions also highlights the expected pH-dependent solubility of its derivatives.[6]
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of quantitative data, this section provides a detailed, self-validating protocol for determining the solubility of this compound using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[7][8][9][10][11][12]
Principle
The shake-flask method is an equilibrium-based technique where an excess amount of the solid compound is agitated in a specific solvent for a sufficient period to reach saturation.[7][8][9][11][12] After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, in this case, HPLC.[6][13][14][15][16]
Experimental Workflow
References
- 1. Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models [spiral.imperial.ac.uk]
- 2. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of an HPLC method for phenylalanine and tyrosine quantization in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eaglebio.com [eaglebio.com]
- 16. helixchrom.com [helixchrom.com]
Chloroacetyl-DL-Phenylalanine: A Versatile Bifunctional Building Block for Synthesis and Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroacetyl-DL-phenylalanine is a synthetic amino acid derivative that serves as a highly versatile and strategic building block in modern organic synthesis. Its structure uniquely combines the stereochemical and conformational attributes of phenylalanine with two distinct, orthogonally reactive functional groups: a carboxylic acid amenable to standard peptide coupling and derivatization, and a highly electrophilic N-chloroacetyl moiety. This guide provides an in-depth examination of the synthesis, reactivity, and application of this compound. We will explore its core synthetic protocols, delve into the mechanistic principles governing its reactivity, and present detailed workflows for its application in peptide modification, intramolecular cyclization, and the construction of complex molecular scaffolds for drug discovery. This document is intended to serve as a practical and theoretical resource for researchers leveraging this powerful bifunctional intermediate.
Introduction: The Strategic Value of Bifunctional Reagents
In the fields of medicinal chemistry and materials science, progress is often dictated by the efficiency with which molecular complexity can be constructed. Bifunctional building blocks are central to this endeavor, offering pre-packaged, orthogonally reactive sites that enable streamlined, multi-step synthetic sequences. Phenylalanine, as a core amino acid, is a privileged structure found in countless natural products and pharmaceuticals, providing a rigid, aromatic scaffold that can be tailored for specific molecular recognition events.
By functionalizing the alpha-amino group of DL-phenylalanine with a chloroacetyl chloride, we generate N-Chloroacetyl-DL-phenylalanine. This transformation installs a potent electrophilic "handle" onto the phenylalanine chassis without disturbing the native carboxylic acid. The result is a molecule poised for two distinct and controllable reaction pathways: nucleophilic substitution at the chloroacetyl group and acylation chemistry at the carboxyl group. This dual reactivity is the foundation of its utility, enabling its use as a linker, a key component in peptide macrocyclization, and an intermediate for creating novel heterocyclic systems.
Physicochemical Properties and Characterization
The identity and purity of N-Chloroacetyl-DL-phenylalanine are paramount for its successful application in synthesis. The compound is a stable, white crystalline solid under standard laboratory conditions.[1]
| Property | Value | Reference |
| CAS Number | 7765-11-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [2][3] |
| Molecular Weight | 241.67 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 125-128 °C | [1] |
| Purity | Typically >97% | [1] |
Expert Insight: The Importance of Characterization While commercial suppliers provide specifications, in-house validation is a cornerstone of trustworthy research. Initial synthesis reports confirmed the structure of N-chloroacetylphenylalanine through infrared (IR) spectroscopy and elemental analysis.[4] For modern applications, High-Resolution Mass Spectrometry (HRMS) is essential to confirm the exact mass, while ¹H and ¹³C NMR spectroscopy will validate the covalent structure, ensuring the chloroacetyl group has been successfully installed on the nitrogen without unintended side reactions. Purity is best quantified using High-Performance Liquid Chromatography (HPLC).
Core Synthesis of this compound
The preparation of N-Chloroacetyl-DL-phenylalanine is achieved via the N-acylation of DL-phenylalanine with chloroacetyl chloride.[5] The choice of reaction conditions can be tailored to prioritize yield, purity, or environmental sustainability.
Caption: General synthesis of N-Chloroacetyl-DL-phenylalanine.
Protocol 1: Classical Synthesis in Organic Solvent
This method is a robust, high-yielding procedure suitable for standard laboratory synthesis.[4] The primary causality for using an anhydrous organic solvent like ethyl acetate is to prevent the rapid hydrolysis of the highly reactive chloroacetyl chloride, which would otherwise be quenched by water to form chloroacetic acid.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add DL-Phenylalanine (10.0 g, 0.06 mol).
-
Solvent Addition: Add 125 mL of anhydrous ethyl acetate.
-
Reagent Addition: Carefully add chloroacetyl chloride (7.5 mL, approx. 0.094 mol) to the suspension. Note: Chloroacetyl chloride is a lachrymator and corrosive; handle in a fume hood with appropriate personal protective equipment (PPE).[6]
-
Reaction: Heat the mixture to reflux and maintain for 1 hour. The reaction generates HCl gas as a byproduct.
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension to remove any unreacted phenylalanine.
-
Isolation: Remove the ethyl acetate and excess chloroacetyl chloride from the filtrate by vacuum distillation. This will yield a yellow oil.
-
Crystallization: Add approximately 25 mL of diethyl ether to the oil and triturate to induce crystallization.
-
Final Product: Collect the resulting white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The expected yield is approximately 12 g (87%).[4]
Protocol 2: Chemoselective Aqueous Synthesis
Recent advancements have focused on greener, more biocompatible synthetic routes. Performing the chloroacetylation in a buffered aqueous system offers remarkable chemoselectivity, favoring N-acylation even in the presence of other nucleophilic groups like alcohols.[7][8]
Step-by-Step Methodology:
-
Solution A: Dissolve the amino acid (e.g., phenylalanine, 1 equivalent) in a phosphate buffer solution (e.g., 0.5 M, pH ~7-8).
-
Reagent Addition: Cool the solution in an ice bath. Add chloroacetyl chloride (1.1-1.5 equivalents) dropwise while vigorously stirring. The buffer's role is critical: it neutralizes the HCl byproduct as it forms, maintaining a neutral pH that favors the amine's nucleophilicity and prevents acid-catalyzed side reactions.
-
Reaction: Stir the reaction for 20-30 minutes at room temperature. The reaction is typically rapid.[8]
-
Isolation: Acidify the reaction mixture with 1N HCl to protonate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product, which can be further purified by crystallization.
| Parameter | Classical Method | Aqueous Method |
| Solvent | Ethyl Acetate | Phosphate Buffer (Water) |
| Yield | High (~87%)[4] | Good to High |
| Key Advantage | High yield, well-established | Eco-friendly, highly chemoselective[7][8] |
| Considerations | Requires anhydrous conditions | pH control is critical |
Key Reactions and Mechanistic Insights
The synthetic power of N-Chloroacetyl-DL-phenylalanine stems from its two distinct reactive centers.
Caption: The dual reactivity of N-Chloroacetyl-DL-phenylalanine.
A. Nucleophilic Substitution at the α-Chloro Position
The chloroacetyl group is a potent electrophile. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly susceptible to attack by nucleophiles in a classic Sₙ2 reaction. Chlorine is an excellent leaving group, facilitating a rapid and often irreversible reaction.
The Thioether "Click" Reaction: The most significant application of this moiety is its reaction with thiols (sulfhydryl groups).[9] This reaction is particularly valuable in bioconjugation because the thiol group of cysteine residues is often the most nucleophilic functionality on a protein or peptide surface at neutral pH.
-
Mechanism: The sulfur atom of a thiol or thiolate anion attacks the α-carbon, displacing the chloride ion and forming a stable thioether bond.
-
Causality: This reaction is favored for several reasons:
-
High Selectivity: Thiols are strong, soft nucleophiles that react preferentially with the soft electrophilic α-carbon.
-
Biocompatible Conditions: The reaction proceeds efficiently in aqueous buffers at or near neutral pH, making it ideal for modifying biological molecules.
-
Stability: The resulting thioether linkage is highly stable to hydrolysis and a wide range of chemical conditions.
-
B. Reactions at the Carboxylic Acid
The carboxylic acid moiety behaves conventionally and can be activated for amidation (e.g., peptide bond formation) or esterification using standard coupling reagents (like HBTU, TBTU, or EDC) or by conversion to an acid chloride.[10] This allows the entire N-Chloroacetyl-DL-phenylalanine unit to be incorporated into a larger molecular framework before the chloroacetyl group is utilized for subsequent conjugation or cyclization.
Applications in Synthesis and Drug Development
Workflow 1: Peptide Macrocyclization
Macrocyclization is a key strategy in drug development to impart conformational rigidity, enhance binding affinity, and improve metabolic stability in peptides. The chloroacetyl group provides a perfect electrophile for an "end-to-end" cyclization with a strategically placed cysteine residue.[11]
Caption: Workflow for chloroacetyl-mediated peptide cyclization.
Detailed Protocol: N-Terminal Capping and Cyclization This protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures.[11][12]
-
Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry. The sequence must contain a cysteine residue at the desired position for cyclization.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.
-
N-Terminal Capping: Swell the resin in DMF. Add a solution of chloroacetyl chloride (5-10 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 10-20 equivalents) in DMF. Agitate the mixture for 1-2 hours at room temperature.
-
Cleavage and Deprotection: Wash the resin extensively. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Precipitation: Precipitate the crude peptide in cold diethyl ether and lyophilize.
-
Cyclization: Dissolve the lyophilized linear peptide in an aqueous buffer (e.g., ammonium bicarbonate) at a pH of ~8. Expert Insight: The reaction must be performed under high dilution (concentration < 1 mM) to strongly favor the intramolecular reaction over intermolecular dimerization or polymerization.[12]
-
Monitoring and Purification: Monitor the reaction by LC-MS until the linear starting material is consumed. Purify the final cyclic peptide by reverse-phase HPLC.
Workflow 2: Synthesis of Heterocyclic Conjugates
The chloroacetyl group is an excellent tool for linking the phenylalanine scaffold to other molecules, such as heterocycles, to create novel drug candidates. A published example demonstrates the conjugation to theophylline.[14]
Caption: Synthesis of a Theophylline-Phenylalanine conjugate.
Detailed Protocol: Conjugation to Theophylline This protocol demonstrates the alkylation of a heterocyclic amine.[14]
-
Prepare Nucleophile: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve theophylline (1.5 equivalents) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the N7 position of the theophylline imidazole ring, creating a potent nucleophile. Stir for 10-15 minutes at room temperature.
-
Add Electrophile: Add a solution of N-Chloroacetyl-DL-phenylalanine methyl ester (1 equivalent) in DMF to the reaction mixture.
-
Reaction: Stir the mixture overnight at room temperature.
-
Workup: Quench the reaction by carefully adding water. Partition the mixture between water and a suitable organic solvent (e.g., CH₂Cl₂). Acidify the aqueous layer with 1N HCl to ensure all organic-soluble components are extracted.
-
Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion and Future Perspectives
N-Chloroacetyl-DL-phenylalanine is more than a mere derivative; it is a strategic synthetic tool. Its predictable dual reactivity allows for its seamless integration into complex synthetic pathways, particularly in peptide and medicinal chemistry. The reliability of the chloroacetyl group's reaction with thiols has cemented its role in the construction of constrained cyclic peptides and antibody-drug conjugates. Future applications will likely expand into the realms of chemical biology for the development of activity-based probes and into materials science for the functionalization of polymer surfaces. As the demand for synthetic efficiency and molecular precision grows, the utility of well-designed bifunctional building blocks like N-Chloroacetyl-DL-phenylalanine will continue to be indispensable.
References
- 1. labproinc.com [labproinc.com]
- 2. N-(Chloroacetyl)-3-phenyl-DL-alanine | C11H12ClNO3 | CID 98109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
- 12. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. bsphs.org [bsphs.org]
Methodological & Application
Application Notes & Protocols: Site-Specific N-Terminal Peptide Modification using Chloroacetyl-dl-phenylalanine
Introduction: The Strategic Advantage of N-Terminal Modification
The N-terminus of a peptide or protein represents a unique chemical handle for site-specific modification. Its distinct pKa (~6-8), compared to the ε-amine of lysine residues (~10), allows for highly selective chemical reactions under controlled pH conditions.[1] This targeted modification is crucial in drug development, protein engineering, and the creation of molecular probes, as it ensures a homogenous product with predictable activity and reduced off-target effects.[2][3] N-terminal modification can enhance peptide stability against enzymatic degradation, improve solubility, and introduce functionalities for imaging or targeted drug delivery.[2][4]
The chloroacetyl group is a versatile electrophilic moiety for bioconjugation.[5] Its α-chloro group serves as a reactive handle for subsequent nucleophilic substitution, particularly with thiol groups from cysteine residues, to form stable thioether bonds.[6][7][8][9] This application note provides a detailed guide for the N-terminal modification of peptides using chloroacetyl-dl-phenylalanine, a reagent that introduces both the reactive chloroacetyl group and a phenylalanine residue in a single step.
Principle of the Method: Chloroacetylation of the N-Terminal Amine
The core of this protocol is the acylation of the peptide's N-terminal α-amine with this compound. This reaction forms a stable amide bond, effectively capping the N-terminus and introducing a reactive chloroacetyl handle. The selectivity for the N-terminus over lysine side chains is achieved by maintaining the reaction pH below the pKa of the lysine ε-amine, thereby ensuring the N-terminal amine is the more nucleophilic species.[1]
Below is a diagram illustrating the workflow for N-terminal peptide modification.
Caption: Workflow for N-terminal peptide modification.
Materials and Methods
Reagents and Equipment
-
Peptide of Interest: Synthesized with a free N-terminus.
-
This compound: (or a suitable activated form like its N-hydroxysuccinimide ester).
-
Coupling Reagents (if starting from the free acid): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and NMM (N-methylmorpholine) or similar.[5]
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN) for HPLC.[5][10]
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[10][13][14]
-
Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for product characterization.[15][16]
-
General Lab Equipment: Magnetic stirrer, pH meter, centrifuge, lyophilizer.
Experimental Protocols
Two primary approaches are presented: direct acylation using pre-activated this compound and in-situ activation.
Protocol 1: On-Resin N-Terminal Modification during Solid-Phase Peptide Synthesis (SPPS)
This is the preferred method as it simplifies purification. The modification is performed as the final step before cleavage from the resin.
-
Resin Preparation: After the final amino acid coupling and Fmoc-deprotection, wash the peptide-resin thoroughly with DMF (3 x 5 mL per 100 mg resin).[5]
-
Activation of this compound: In a separate vial, dissolve this compound (3 eq. to the resin loading), HBTU (2.9 eq.), and NMM (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated reagent solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents. Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the N-terminally modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS).[5]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet with ether. Lyophilize the crude product to a powder.[5][8]
Protocol 2: N-Terminal Modification in Solution
This protocol is suitable for purified peptides.
-
Peptide Dissolution: Dissolve the purified peptide in 0.1 M phosphate buffer (pH 7.2) to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of a co-solvent like DMSO or acetonitrile can be added.[5]
-
Reagent Preparation: Prepare a stock solution of this compound N-hydroxysuccinimide ester (ClAc-Phe-OSu) (5-10 equivalents relative to the peptide) in anhydrous DMF or DMSO. Note: Using the pre-activated succinimidyl ester (ClAc-OSu) is highly recommended for solution-phase reactions to ensure efficiency and minimize side reactions.[5]
-
Reaction: Add the ClAc-Phe-OSu solution dropwise to the stirring peptide solution. Monitor the pH and adjust to ~7.2 if necessary with a dilute base (e.g., 0.1 M NaOH).
-
Incubation: Allow the reaction to proceed at room temperature for 1-3 hours. The reaction progress can be monitored by analytical RP-HPLC.
-
Quenching: Quench any unreacted chloroacetylating reagent by adding a small amount of an amine-containing buffer like Tris.
-
Purification: Purify the chloroacetylated peptide from the reaction mixture using preparative RP-HPLC.[10][13]
The reaction mechanism for the solution-phase modification is depicted below.
Caption: N-terminal acylation with an activated ester.
Purification and Characterization
Purification by RP-HPLC
The standard method for purifying peptides is RP-HPLC.[10] The introduction of the this compound group will increase the hydrophobicity of the peptide, leading to a longer retention time on a C18 column compared to the unmodified starting material.
| Parameter | Typical Condition |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 30 min) |
| Detection | UV at 214 nm and 280 nm |
| Flow Rate | Dependent on column diameter |
Table 1: Typical RP-HPLC Purification Parameters.
Fractions are collected and analyzed by analytical HPLC to assess purity. Pure fractions are pooled and lyophilized.[10]
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the successful modification.[17] The expected mass of the product will be the mass of the original peptide plus the mass of the added this compound moiety, minus the mass of a hydrogen atom.
Mass Shift Calculation:
-
Mass of Chloroacetyl group (C₂H₂ClO): 76.5 Da
-
Mass of Phenylalanine residue (C₉H₉NO): 147.17 Da
-
Total Mass Addition: 223.67 Da
The observed mass in the MS spectrum should correspond to this calculated mass shift. Tandem MS (MS/MS) can be used to confirm the location of the modification at the N-terminus.[16][18]
Stability and Storage
Lyophilized chloroacetylated peptides are generally stable when stored at -20°C or -80°C.[19] In solution, the stability is pH-dependent. The chloroacetyl group is susceptible to hydrolysis, especially at high pH. It is recommended to prepare solutions fresh or store them as frozen aliquots.
Applications and Further Reactions
The primary application of N-terminal chloroacetylation is to provide a reactive site for conjugation with thiol-containing molecules, such as:
-
Cysteine-containing peptides or proteins: To create well-defined peptide-protein conjugates or cyclic peptides.[8][20]
-
Thiol-modified surfaces: For immobilization in biosensors or on microarrays.
-
Thiol-containing linkers: For attaching drugs, imaging agents, or PEG moieties.[4]
The reaction between the chloroacetyl group and a thiol proceeds via a nucleophilic substitution to form a stable thioether linkage.[9][21]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low reaction yield | Inefficient activation of the carboxylic acid. | Use pre-activated esters (e.g., NHS ester). Ensure anhydrous conditions for activation. Increase reagent equivalents. |
| Steric hindrance at the N-terminus. | Increase reaction time and/or temperature slightly (e.g., to 37°C). | |
| Non-specific modification (e.g., at Lysine) | Reaction pH is too high. | Maintain reaction pH between 7.0 and 7.5. |
| Product degradation | Hydrolysis of the chloroacetyl group. | Avoid high pH (>8) during reaction and purification. Use fresh buffers. |
| Difficult purification | Similar hydrophobicity of product and starting material. | Optimize the HPLC gradient to improve separation. |
Table 2: Troubleshooting Guide.
References
- 1. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 2. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 9. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. polypeptide.com [polypeptide.com]
- 14. Before you continue to YouTube [consent.youtube.com]
- 15. N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msf.ucsf.edu [msf.ucsf.edu]
- 18. Identification of N-terminal protein processing sites by chemical labeling mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 20. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Orthogonal dual thiol–chloroacetyl and thiol–ene couplings for the sequential one-pot assembly of heteroglycoclusters - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Terminal Chloroacetylation of Peptides on Solid Phase: A Detailed Guide for Researchers
Introduction: The Strategic Utility of Chloroacetylation in Peptide Chemistry
The precise chemical modification of peptides is a cornerstone of modern drug discovery and chemical biology. Among the diverse array of modification strategies, N-terminal chloroacetylation stands out as a robust and versatile technique for introducing a reactive electrophilic handle. This modification transforms a standard peptide into a powerful tool for various applications, including the development of covalent inhibitors, activity-based probes, and peptide-protein conjugates.[1][2] The chloroacetyl group acts as a targeted alkylating agent, reacting specifically with strong nucleophiles like the thiol group of cysteine residues under physiological conditions to form a stable thioether bond.[1][3] This application note provides a comprehensive, field-proven protocol for the efficient chloroacetylation of peptides while they are still attached to the solid-phase resin, a critical step in many synthetic workflows.
The Chemistry of Chloroacetylation: Mechanism and Reagent Selection
The chloroacetylation of a peptide's N-terminus is a nucleophilic acyl substitution reaction. Following the removal of the final N-terminal protecting group (typically Fmoc in modern solid-phase peptide synthesis), the free primary amine of the peptide attacks the electrophilic carbonyl carbon of the chloroacetylating agent. A non-nucleophilic base is typically employed to scavenge the proton released during the reaction, driving it to completion.
Two primary reagents are commonly used for this purpose:
-
Chloroacetyl Chloride: A highly reactive acyl chloride that ensures rapid and efficient chloroacetylation. Its high reactivity, however, can sometimes lead to side reactions if not handled carefully.
-
Chloroacetic Anhydride: A less reactive but often cleaner alternative to the acyl chloride. It is generally preferred for minimizing potential side reactions.[1]
The choice between these reagents often depends on the specific peptide sequence and the experience of the researcher. For most standard applications, chloroacetic anhydride provides a good balance of reactivity and control.
Experimental Protocol: Step-by-Step N-Terminal Chloroacetylation
This protocol outlines the manual chloroacetylation of a peptide synthesized on a resin support using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials
-
Peptide-on-resin with a free N-terminus
-
Chloroacetic anhydride or Chloroacetyl chloride
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)
-
Shaker or vortexer
-
Nitrogen line for drying
Reagent Preparation
-
Chloroacetylation Solution (using Chloroacetic Anhydride): Prepare a 0.5 M solution of chloroacetic anhydride in DMF. For example, to prepare 10 mL of solution, dissolve 0.855 g of chloroacetic anhydride in DMF.
-
Base Solution: Prepare a 1 M solution of DIPEA in DMF.
Workflow for Solid-Phase Chloroacetylation
Caption: Workflow for N-Terminal Chloroacetylation of Peptides on Solid Phase.
Detailed Procedure
-
Resin Swelling and Final Deprotection:
-
Ensure the peptide-on-resin is well-swollen in DMF.[4]
-
Perform the final Fmoc deprotection of the N-terminal amino acid using a standard protocol (e.g., 20% piperidine in DMF for 5-10 minutes).[5]
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all traces of piperidine.
-
-
Chloroacetylation Reaction:
-
Swell the resin in DMF for 10-15 minutes.
-
To the resin, add 5-10 equivalents of chloroacetic anhydride (relative to the resin loading) dissolved in DMF.
-
Add 10-20 equivalents of a non-nucleophilic base such as DIPEA.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.[1]
-
-
Monitoring the Reaction:
-
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads to monitor the disappearance of the free primary amine. A negative test (beads remain colorless or slightly yellow) indicates a complete reaction.
-
-
Post-Reaction Wash:
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
Critical Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Potential Issues |
| Reagent Choice | Chloroacetic anhydride is generally preferred. | Chloroacetyl chloride is more reactive and can lead to side reactions. |
| Reagent Equivalents | 5-10 equivalents of chloroacetylating agent. | Insufficient equivalents can lead to incomplete reaction. Excess is generally well-tolerated with thorough washing. |
| Base | DIPEA or 2,4,6-Collidine (10-20 equivalents). | A non-nucleophilic base is crucial to prevent reaction with the chloroacetyl group. |
| Solvent | Anhydrous, peptide-synthesis grade DMF. | Water or amine contaminants in the solvent can compete with the peptide's N-terminus. |
| Reaction Time | 30-60 minutes. | Monitor with a ninhydrin test. Prolonged reaction times are generally not harmful but unnecessary. |
| Temperature | Room temperature. | The reaction is typically efficient at ambient temperature. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Positive Ninhydrin Test) | - Insufficient reagent equivalents.- Inefficient mixing.- Steric hindrance at the N-terminus.- Poor resin swelling. | - Increase the equivalents of chloroacetic anhydride and base.- Ensure constant agitation during the reaction.- Increase reaction time.- Ensure the resin is fully swollen in DMF before starting. |
| Unexpected Side Products | - Use of a nucleophilic base.- Impure reagents or solvents.- Overly reactive chloroacetylating agent (e.g., chloroacetyl chloride). | - Use only non-nucleophilic bases like DIPEA or collidine.- Use high-purity, anhydrous reagents and solvents.- Switch to chloroacetic anhydride. |
| Low Yield of Final Peptide | - Incomplete chloroacetylation leading to loss during purification.- Degradation of the peptide during prolonged reaction times. | - Confirm complete reaction with a ninhydrin test before cleavage.- Adhere to the recommended reaction times. |
Applications in Drug Development and Research
The introduction of a chloroacetyl group opens up a plethora of possibilities for the modified peptide:
-
Covalent Inhibitors: The chloroacetylated peptide can be designed to bind to the active site of an enzyme, where the chloroacetyl group can then react with a nearby nucleophilic residue (e.g., cysteine) to form an irreversible covalent bond.
-
Peptide Cyclization: If the peptide sequence also contains a cysteine residue, intramolecular reaction between the N-terminal chloroacetyl group and the cysteine thiol can lead to the formation of a cyclic peptide.[2][7]
-
Protein Conjugation: Chloroacetylated peptides can be conjugated to carrier proteins to generate immunogens for antibody production.[2]
-
Activity-Based Protein Profiling (ABPP): These modified peptides can be used as probes to identify and study the activity of specific enzymes within complex biological systems.[1]
Conclusion
N-terminal chloroacetylation on solid-phase is a straightforward yet powerful method for enhancing the functionality of synthetic peptides. By following the detailed protocol and considering the critical parameters outlined in this application note, researchers can reliably produce high-quality chloroacetylated peptides for a wide range of applications in drug discovery, proteomics, and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 7. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chloroacetyl Group for Site-Specific Protein Conjugation
Introduction
Site-specific protein conjugation is a critical technology in modern biotechnology and drug development, enabling the creation of precisely engineered biomolecules such as Antibody-Drug Conjugates (ADCs), PEGylated proteins with enhanced therapeutic properties, and immobilized enzymes for industrial applications.[1][2] The goal of site-specific conjugation is to overcome the limitations of traditional, non-specific methods (e.g., targeting lysine residues), which often yield heterogeneous mixtures with compromised biological activity.[3] Among the arsenal of chemoselective reactions available, conjugation via the chloroacetyl group offers a robust and reliable method for targeting specific nucleophilic amino acid residues, primarily cysteine.
This application note provides a comprehensive technical guide to the principles and practice of using chloroacetyl chemistry for protein modification. We will delve into the underlying reaction mechanism, provide detailed protocols for conjugation and analysis, discuss key experimental variables, and offer insights into troubleshooting and applications.
The Chemistry: Mechanism of Action
The chloroacetyl group is an alpha-haloacetyl moiety that reacts with nucleophiles via a second-order nucleophilic substitution (SN2) reaction. In the context of proteins, the most reactive nucleophile under physiological conditions is the deprotonated thiol group (thiolate, -S⁻) of a cysteine residue.[4]
The reaction proceeds as follows: the thiolate anion attacks the electrophilic carbon atom bearing the chlorine atom. This concerted reaction results in the displacement of the chloride ion (a good leaving group) and the formation of a highly stable thioether bond.[5]
Key Features of Chloroacetyl Chemistry:
-
Specificity: While other nucleophilic residues like histidine, lysine, or the N-terminus can react, the reaction with cysteine is significantly faster at neutral to slightly basic pH (7.0-8.5). This kinetic preference allows for a high degree of site-selectivity.
-
Stability: The resulting thioether linkage is a covalent, non-reducible bond, offering superior stability compared to linkages formed by maleimide chemistry, which can be susceptible to retro-Michael reactions and thiol exchange in vivo.[5][6][7]
-
Kinetics: The reaction is typically rapid and can often be completed within a few hours at room temperature.
The diagram below illustrates the SN2 reaction between a chloroacetyl-functionalized molecule and a protein cysteine residue.
Caption: SN2 reaction mechanism for chloroacetyl conjugation.
Comparison with Maleimide Chemistry
For decades, maleimide chemistry has been the workhorse for cysteine-specific conjugation. However, the stability of the resulting thiosuccinimide linkage is a known liability.[8] In the presence of other thiols, such as glutathione in plasma, the linkage can undergo a retro-Michael reaction, leading to deconjugation and potential off-target effects.[7] While strategies exist to stabilize maleimide conjugates, such as hydrolysis of the succinimide ring, chloroacetyl chemistry provides a more direct route to a stable final product.[6]
| Feature | Chloroacetyl Chemistry | Maleimide Chemistry |
| Reaction | SN2 Substitution | Michael Addition |
| Target Residue | Cysteine (primary), Histidine | Cysteine |
| Linkage Formed | Thioether | Thiosuccinimide |
| Linkage Stability | High , irreversible | Moderate , susceptible to retro-Michael reaction and thiol exchange |
| Reaction pH | 7.0 - 8.5 | 6.5 - 7.5 |
| Side Reactions | Potential for reaction with His, Lys at higher pH | Hydrolysis of maleimide group at pH > 7.5 |
Experimental Protocols
This section provides a general workflow for the site-specific conjugation of a protein using a chloroacetyl-functionalized reagent. Optimization is essential for each unique protein and reagent pair.
Caption: General experimental workflow for chloroacetyl conjugation.
PART 1: Materials and Buffer Preparation
-
Protein of Interest: Must contain a free cysteine accessible for conjugation. If necessary, cysteines can be introduced via site-directed mutagenesis. The protein should be buffer-exchanged into a suitable reaction buffer and its concentration accurately determined.
-
Chloroacetyl Reagent: A molecule (e.g., cytotoxic drug, PEG, biotin) functionalized with a chloroacetyl group. Should be dissolved in a compatible, water-miscible organic solvent (e.g., DMSO, DMF) at a high concentration immediately before use.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-nucleophilic buffer, pH 7.5 - 8.5. It is critical to exclude any buffers containing primary amines (like Tris) or thiols (like DTT or BME). The buffer should be degassed to minimize cysteine oxidation.
-
Quenching Reagent: A solution of a small molecule thiol, such as N-acetyl-cysteine or mercaptoethanol (100 mM stock), to consume any unreacted chloroacetyl reagent.
-
Purification System: Size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis/diafiltration cassettes for removing excess reagent and byproducts.
PART 2: Protein Preparation
-
Reduction (If Necessary): If the target cysteine is part of a disulfide bond or has become oxidized, a reduction step is required. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like DTT.
-
Removal of Reducing Agent: This is a critical step . The reducing agent must be completely removed prior to adding the chloroacetyl reagent. Use a desalting column (e.g., G-25) or dialysis, exchanging the protein into the degassed reaction buffer.
-
Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer. Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation.
PART 3: The Conjugation Reaction
-
Reagent Addition: While gently stirring the protein solution, add the chloroacetyl reagent (dissolved in organic solvent). A typical starting point is a 5- to 20-fold molar excess of the reagent over the protein. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature (20-25 °C) for 2-4 hours. The reaction can be performed at 4 °C, but this will require a significantly longer incubation time. Protect the reaction from light if the reagent is light-sensitive.
-
Monitoring (Optional but Recommended): The progress of the reaction can be monitored by taking aliquots at various time points and analyzing them by mass spectrometry (to observe the mass shift upon conjugation) or RP-HPLC.
PART 4: Quenching and Purification
-
Quenching: After the desired reaction time, add the quenching reagent to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature to consume any unreacted chloroacetyl groups.
-
Purification: Remove the quenched reagent, unconjugated payload, and solvent by a suitable method.
-
Size-Exclusion Chromatography (SEC): An effective method for separating the larger protein conjugate from smaller molecules.
-
Dialysis/Diafiltration: A straightforward method for buffer exchange and removal of small molecule impurities, though it may be slower.
-
Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, as it can often separate species with different drug-to-antibody ratios (DARs).
-
PART 5: Characterization
The final conjugate should be thoroughly characterized to confirm identity, purity, and concentration.
-
SDS-PAGE: To confirm conjugation (slight shift in molecular weight) and assess purity and aggregation.
-
Mass Spectrometry (LC-MS): To confirm the precise mass of the conjugate and determine the degree of labeling.
-
UV-Vis Spectroscopy: To determine the final protein concentration and, if the conjugated molecule has a distinct chromophore, to calculate the drug-to-antibody ratio (DAR).
-
Functional Assays: To ensure that the conjugation process has not compromised the biological activity of the protein (e.g., antigen binding for an antibody).
Applications in Research and Drug Development
The stability and reliability of the thioether bond make chloroacetyl chemistry a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): The development of next-generation ADCs relies on creating homogeneous products with a defined drug-to-antibody ratio (DAR).[9][10][] Site-specific conjugation using chloroacetyl groups on engineered antibodies allows for precise control over payload placement, leading to improved pharmacokinetics and a wider therapeutic window.[12]
-
Peptide Cyclization: In peptide synthesis, a chloroacetyl group can be incorporated at the N-terminus to react with a downstream cysteine, forming a stable, macrocyclic peptide.[5][13] This is a key strategy in the development of peptide-based therapeutics.
-
Protein Immobilization: Covalently attaching proteins to surfaces or beads is essential for developing biosensors, affinity chromatography media, and heterogeneous catalysts. Chloroacetyl chemistry provides a stable linkage for these applications.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to therapeutic proteins can enhance their solubility and circulation half-life.[1] Site-specific PEGylation using chloroacetyl groups ensures a homogeneous product with preserved biological activity.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | Incomplete reduction of cysteine; Re-oxidation of cysteine; Insufficient molar excess of reagent; Low protein concentration; Hydrolysis of chloroacetyl reagent. | Ensure complete removal of reducing agent; Use degassed buffers; Increase molar excess of reagent (e.g., to 30x); Increase protein concentration; Prepare reagent stock solution immediately before use. |
| Protein Aggregation | High concentration of organic solvent; Hydrophobicity of the conjugated payload; Incorrect buffer pH. | Keep final organic solvent concentration <10%; Add solubility-enhancing excipients; Screen different pH values for the reaction buffer. |
| Off-Target Labeling | Reaction pH is too high, leading to reaction with lysine or histidine; Presence of a hyper-reactive non-cysteine residue. | Lower the reaction pH to 7.0-7.5; Perform a thorough characterization (e.g., peptide mapping) to identify modification sites; If unavoidable, consider mutating the off-target residue. |
| Heterogeneous Product | Incomplete reaction; Partial oxidation of target cysteine. | Increase reaction time or reagent excess; Ensure protein is fully reduced and handled under inert conditions. |
Conclusion
The chloroacetyl group serves as a powerful and reliable tool for the site-specific modification of proteins. Its ability to form a stable, irreversible thioether bond with cysteine residues offers a distinct advantage over other chemistries, particularly in applications where in vivo stability is paramount, such as the development of antibody-drug conjugates. By carefully controlling reaction parameters like pH, stoichiometry, and protein handling, researchers can achieve high yields of homogeneous, well-defined bioconjugates tailored for a wide range of therapeutic and diagnostic applications.
References
- 1. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications | MDPI [mdpi.com]
- 13. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thioether Bond Formation with Chloroacetylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Stable Linkage
In the landscape of bioconjugation, the formation of a stable, covalent bond is paramount for creating robust and reliable molecular tools. The thioether bond, formed through the reaction of a chloroacetylated peptide with a cysteine residue, stands out as a highly efficient and specific method for peptide modification, cyclization, and conjugation.[1][2] This chemoselective ligation strategy offers a powerful tool for a wide range of applications, from the development of peptide-based therapeutics and vaccines to the creation of sophisticated probes for studying biological systems.[1][2]
The chloroacetyl group serves as a mild electrophile, readily reacting with the nucleophilic thiol side chain of cysteine under controlled conditions. This reaction proceeds cleanly and often quantitatively, resulting in a stable thioether linkage that is resistant to biological degradation. This application note provides a comprehensive guide to the principles, protocols, and applications of thioether bond formation with chloroacetylated peptides, designed to empower researchers to leverage this versatile chemistry in their work.
The Chemistry: A Tale of Nucleophilic Substitution
The formation of a thioether bond between a chloroacetylated peptide and a cysteine residue is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The key players in this chemical transformation are:
-
The Electrophile: The chloroacetyl group, typically introduced at the N-terminus or on a side chain of a peptide. The carbon atom adjacent to the chlorine is electron-deficient due to the electron-withdrawing effects of both the chlorine and the adjacent carbonyl group, making it susceptible to nucleophilic attack.
-
The Nucleophile: The thiol group (-SH) of a cysteine residue. Under slightly basic conditions, the thiol group is deprotonated to form a highly nucleophilic thiolate anion (-S⁻).[3]
The reaction proceeds as the thiolate anion attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a stable carbon-sulfur bond.
Reaction Mechanism and pH Dependence
The rate of the thioether bond formation is highly dependent on the pH of the reaction medium.[3] The pKa of the cysteine thiol group is approximately 8.3. Therefore, to ensure a sufficient concentration of the reactive thiolate anion, the reaction is typically carried out at a pH between 7 and 9.[4] At lower pH values, the thiol group remains protonated, significantly reducing its nucleophilicity and slowing down the reaction. Conversely, at very high pH, side reactions such as hydrolysis of the chloroacetyl group may become more prevalent.
Experimental Workflow Overview
The overall process for creating a thioether-linked peptide conjugate can be broken down into three main stages:
-
Preparation of the Chloroacetylated Peptide: This involves the synthesis of a peptide sequence and the subsequent introduction of a chloroacetyl group.
-
Preparation of the Cysteine-Containing Component: This can be another peptide, a protein, a small molecule, or a surface functionalized with cysteine.
-
The Ligation Reaction: The two components are reacted under optimized conditions to form the thioether bond.
-
Purification and Characterization: The final product is purified and its identity is confirmed using analytical techniques.
Caption: Workflow for Thioether Bond Formation.
Detailed Protocols
Protocol 1: N-terminal Chloroacetylation of a Peptide on Solid Phase
This protocol describes the chloroacetylation of a peptide while it is still attached to the solid-phase synthesis resin.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Chloroacetic anhydride
-
Diisopropylethylamine (DIPEA)
-
DMF, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Procedure:
-
Fmoc Deprotection: Swell the peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Chloroacetylation:
-
Prepare a solution of chloroacetic anhydride (5 equivalents relative to the resin loading) and DIPEA (10 equivalents) in DMF.
-
Add this solution to the deprotected peptide-resin and shake at room temperature for 1-2 hours.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the chloroacetylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Thioether Ligation in Solution
This protocol details the reaction between a purified chloroacetylated peptide and a cysteine-containing peptide in solution.
Materials:
-
Purified chloroacetylated peptide
-
Purified cysteine-containing peptide
-
Reaction Buffer: 0.1 M Phosphate buffer or Ammonium bicarbonate buffer, pH 7.5-8.5
-
Degassing equipment (optional, but recommended)
-
RP-HPLC system for monitoring and purification
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Dissolve the chloroacetylated peptide and the cysteine-containing peptide in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cysteine-containing peptide can be used to drive the reaction to completion.
-
To prevent disulfide bond formation of the cysteine-containing peptide, it is advisable to degas the buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a low concentration can also be beneficial.[4]
-
-
Ligation Reaction:
-
Combine the solutions of the two peptides.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by RP-HPLC and/or mass spectrometry at regular intervals (e.g., every 30-60 minutes). The reaction is typically complete within a few hours.
-
-
Quenching (Optional): Once the reaction is complete, it can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, to react with any remaining chloroacetylated peptide.
-
Purification: Purify the final thioether-linked product by RP-HPLC.
-
Characterization: Confirm the molecular weight of the purified product by mass spectrometry.
Key Reaction Parameters and Considerations
| Parameter | Recommended Range/Condition | Rationale and Key Considerations |
| pH | 7.0 - 9.0 | Balances the need for thiolate formation with the stability of the chloroacetyl group.[4] Optimal pH is often between 7.5 and 8.5. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature. Higher temperatures may increase the rate of side reactions. |
| Solvent | Aqueous buffers (e.g., phosphate, bicarbonate) | Provides good solubility for most peptides and maintains the desired pH. Organic co-solvents (e.g., DMF, DMSO) can be used for hydrophobic peptides.[5] |
| Reactant Ratio | 1:1 to 1:1.5 (Chloroacetyl:Cysteine) | A slight excess of the cysteine component can help drive the reaction to completion. |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion. Progress should be monitored by HPLC or MS. |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Recommended to prevent oxidative disulfide bond formation of the cysteine-containing reactant.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Incorrect pH- Oxidation of cysteine- Hydrolysis of chloroacetyl group | - Verify and adjust the pH of the reaction buffer.- Degas the solvent and/or add a reducing agent like TCEP.- Avoid prolonged reaction times at high pH. |
| Side Product Formation | - Dimerization of cysteine peptide- Reaction with other nucleophiles (e.g., lysine, histidine) | - Use a reducing agent.- Optimize pH to favor thiol reactivity over other nucleophilic side chains. The pKa of the lysine side chain is ~10.5, so at pH < 9, the thiol is more reactive. |
| Incomplete Reaction | - Insufficient reaction time- Steric hindrance around the reaction sites | - Allow the reaction to proceed for a longer duration.- Consider using a linker to increase the distance between the reactive groups and the peptide backbone. |
| Peptide Aggregation | - Hydrophobicity of the peptides | - Add organic co-solvents (e.g., DMF, DMSO) or denaturants (e.g., guanidinium chloride) to the reaction buffer. |
Applications in Research and Drug Development
The robust and specific nature of thioether bond formation has led to its widespread adoption in various fields:
-
Peptide Cyclization: Intramolecular reaction between an N-terminal chloroacetyl group and a C-terminal cysteine can generate cyclic peptides with enhanced stability and biological activity.[6][7][8]
-
Peptide-Protein Conjugation: Chloroacetylated peptides can be used to specifically label proteins containing a reactive cysteine, enabling the development of targeted therapeutics and diagnostic agents.[2]
-
Synthesis of Multi-Antigenic Peptides (MAPs): Thioether ligation is a valuable tool for constructing dendritic peptide structures that can elicit a potent immune response, with applications in vaccine development.[4]
-
Activity-Based Probes: Chloroacetyl-modified peptides can be designed as activity-based probes to covalently label and identify specific enzymes in complex biological samples.[1]
-
Surface Immobilization: Peptides can be attached to surfaces functionalized with cysteine residues for applications in biosensors and biomaterials.
Conclusion
The formation of a thioether bond via the reaction of a chloroacetylated peptide with a cysteine residue is a cornerstone of modern bioconjugation chemistry. Its reliability, specificity, and the stability of the resulting linkage make it an invaluable tool for researchers and drug developers. By understanding the underlying chemical principles and following well-defined protocols, scientists can effectively utilize this powerful reaction to create novel and functional biomolecules to advance their research and therapeutic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens. | Semantic Scholar [semanticscholar.org]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
Synthesis of peptide-drug conjugates with Chloroacetyl-dl-phenylalanine
An Application Note and Detailed Protocol for the Synthesis of Peptide-Drug Conjugates Using N-Chloroacetyl-dl-phenylalanine
Abstract
Peptide-Drug Conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides with the potent cytotoxic effects of small molecule drugs. A critical component of a successful PDC is the linker, which must be stable in circulation yet allow for efficient release of the payload at the target site. The formation of a stable thioether bond via chloroacetyl chemistry is a robust and widely adopted strategy for conjugating thiol-containing drugs to peptides. This application note provides a detailed protocol for the synthesis of PDCs using N-Chloroacetyl-dl-phenylalanine as a key building block. We will cover the principles of the methodology, step-by-step protocols for peptide synthesis and drug conjugation, and methods for purification and characterization of the final conjugate.
Introduction
The therapeutic potential of peptides is often limited by their poor pharmacokinetic properties, including rapid clearance and low stability. The conjugation of a cytotoxic drug to a targeting peptide can overcome some of these limitations, leading to improved therapeutic outcomes. The chloroacetyl group is an effective electrophilic partner for reaction with soft nucleophiles like thiols, which can be found in cysteine residues or engineered into drug molecules. This reaction, known as alkylation, forms a highly stable thioether bond, which is desirable for PDCs that are not designed for cleavable linker strategies.
The introduction of the chloroacetyl group can be achieved in two primary ways: post-synthetic modification of the N-terminus of the peptide or by using a chloroacetylated amino acid as the final building block in solid-phase peptide synthesis (SPPS). The latter approach, which is the focus of this guide, offers a more controlled and efficient method for producing the chloroacetylated peptide intermediate. By using N-Chloroacetyl-dl-phenylalanine, we can ensure a high yield of the desired activated peptide, ready for conjugation.
Principle of the Method
The synthesis of a PDC using N-Chloroacetyl-dl-phenylalanine is a two-stage process:
-
Synthesis of the Chloroacetylated Peptide: The peptide is synthesized using standard Fmoc-based SPPS. In the final coupling step, N-Chloroacetyl-dl-phenylalanine is added to the N-terminus of the peptide chain. This results in a peptide with a reactive chloroacetyl group at its N-terminus.
-
Conjugation to a Thiol-Containing Drug: The purified chloroacetylated peptide is then reacted with a thiol-containing drug molecule in a solution-phase reaction. The thiol group of the drug acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride to form a stable thioether bond. This reaction is typically performed at a slightly basic pH to facilitate the formation of the more nucleophilic thiolate anion.
The overall workflow is depicted in the diagram below:
Figure 1: Overall workflow for the synthesis of a peptide-drug conjugate.
The chemical reaction at the core of the conjugation step is illustrated below:
Figure 2: Chemical reaction for thioether bond formation.
Materials and Reagents
Peptide Synthesis
-
Fmoc-protected amino acids
-
N-Chloroacetyl-dl-phenylalanine
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt, or equivalent
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether (for precipitation)
Drug Conjugation
-
Purified chloroacetylated peptide
-
Thiol-containing drug molecule
-
Conjugation buffer: e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 5 mM EDTA
-
Degassing equipment for the buffer
-
Organic co-solvent (if needed for drug solubility): e.g., DMSO, DMF
-
Quenching reagent: e.g., N-acetylcysteine or β-mercaptoethanol
Purification and Characterization
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column
-
Solvents for HPLC: Water with 0.1% TFA (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Detailed Protocols
Protocol 1: Synthesis of N-terminally Chloroacetylated Peptide
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.
| Step | Procedure | Rationale |
| 1 | Resin Swelling | Swell the Rink Amide resin in DMF for 30 minutes to 1 hour. |
| 2 | Fmoc Deprotection | Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. |
| 3 | Amino Acid Coupling | Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., 4 eq. Fmoc-amino acid, 3.9 eq. HBTU, 6 eq. DIPEA in DMF for 1-2 hours). |
| 4 | Final Coupling | For the final coupling step at the N-terminus, use N-Chloroacetyl-dl-phenylalanine. Dissolve N-Chloroacetyl-dl-phenylalanine (3 eq.) and HOBt (3 eq.) in DMF. Add HBTU (2.9 eq.) and DIPEA (6 eq.). Add this solution to the deprotected peptide-resin and allow it to react for 2-4 hours. |
| 5 | Washing | After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and by-products. |
| 6 | Cleavage and Deprotection | Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum. Treat the resin with the cleavage cocktail (e.g., 95% TFA/2.5% water/2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. |
| 7 | Peptide Precipitation | Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. |
| 8 | Purification | Purify the crude peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA. |
| 9 | Verification | Confirm the mass of the purified chloroacetylated peptide using LC-MS. The observed mass should correspond to the calculated average molecular weight. |
| 10 | Lyophilization | Lyophilize the pure fractions to obtain the chloroacetylated peptide as a white powder. Store at -20°C or below. |
Protocol 2: Conjugation to a Thiol-Containing Drug
This protocol describes the solution-phase conjugation of the purified chloroacetylated peptide to a thiol-containing drug.
| Step | Procedure | Rationale |
| 1 | Buffer Preparation | Prepare the conjugation buffer (e.g., 0.1 M sodium phosphate, 5 mM EDTA, pH 7.5). Degas the buffer thoroughly by sparging with nitrogen or argon for at least 30 minutes. |
| 2 | Reagent Preparation | Dissolve the lyophilized chloroacetylated peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL. Separately, prepare a stock solution of the thiol-containing drug in a suitable solvent (e.g., DMSO or the conjugation buffer). |
| 3 | Initiate Conjugation | Add the thiol-containing drug solution to the peptide solution. A slight molar excess of the drug (e.g., 1.2 to 1.5 equivalents) is recommended to drive the reaction to completion. If the drug is not fully soluble, a small amount of an organic co-solvent like DMSO can be used, but the final concentration should ideally be below 10% (v/v). |
| 4 | Reaction Incubation | Incubate the reaction mixture at room temperature with gentle stirring. Protect the reaction from light if any of the components are light-sensitive. |
| 5 | Reaction Monitoring | Monitor the progress of the reaction by analytical RP-HPLC or LC-MS. Take aliquots from the reaction mixture at different time points (e.g., 0, 1, 2, 4, and 8 hours). The chromatogram should show a decrease in the peak corresponding to the starting peptide and the appearance of a new, typically more retained, peak corresponding to the PDC. |
| 6 | Reaction Quenching (Optional) | Once the reaction is complete (as determined by HPLC), any remaining unreacted chloroacetyl groups can be quenched by adding a small molecule thiol like N-acetylcysteine or β-mercaptoethanol. |
| 7 | Purification of PDC | Purify the crude PDC using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA. |
| 8 | Characterization | Confirm the identity and purity of the final PDC using analytical RP-HPLC and LC-MS. The observed mass should match the calculated mass of the conjugate. |
| 9 | Lyophilization | Lyophilize the pure PDC fractions and store the final product at -20°C or -80°C. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of chloroacetylated peptide | Incomplete coupling of N-Chloroacetyl-dl-phenylalanine. | Increase coupling time or use a different coupling reagent. Confirm the quality of the chloroacetylated amino acid. |
| No or slow conjugation reaction | Incorrect pH of the buffer. Oxidation of the thiol drug. | Verify the pH of the conjugation buffer is between 7 and 8.5. Ensure the buffer is properly degassed. Consider adding a small amount of a reducing agent like TCEP if disulfide formation is suspected. |
| Multiple peaks in the final product | Incomplete reaction. Side reactions (e.g., hydrolysis of the chloroacetyl group). | Increase the excess of the thiol drug. Monitor the reaction more closely to find the optimal reaction time. Ensure the pH is not too high (e.g., > 8.5) to minimize hydrolysis. |
| Poor solubility of reactants | The peptide or drug is not soluble in the aqueous buffer. | Add a small amount of an organic co-solvent like DMSO or DMF. Perform a small-scale solubility test first. |
Conclusion
The use of N-Chloroacetyl-dl-phenylalanine in SPPS provides a reliable and efficient method for the synthesis of N-terminally chloroacetylated peptides. These activated peptides are valuable intermediates for the production of PDCs through a specific and stable thioether linkage with thiol-containing drugs. The protocols described in this application note offer a robust framework for researchers in drug development to generate novel PDCs for a wide range of therapeutic applications. Proper purification and characterization at each stage are critical to ensure the quality and efficacy of the final conjugate.
Application Note: Chloroacetyl-DL-phenylalanine in the Design of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of N-Chloroacetyl-DL-phenylalanine as a tool for enzyme inhibition studies. We delve into the mechanistic basis of its function as a covalent inhibitor, offer detailed, field-tested protocols for its application, and provide a framework for data analysis and interpretation. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this reagent in enzyme characterization and drug discovery workflows.
Introduction: The Power of Irreversible Inhibition
Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, enabling the interrogation of enzyme function and serving as the basis for numerous therapeutics. Inhibitors are broadly classified as reversible or irreversible. While reversible inhibitors bind to an enzyme through non-covalent interactions and can readily dissociate, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity.[1]
This permanent inactivation makes irreversible inhibitors, particularly a class known as affinity labels, exceptionally potent tools. An affinity label is a molecule that structurally mimics the enzyme's natural substrate but also carries a reactive functional group. This dual character allows it to first bind specifically to the active site and then react with a nearby amino acid residue, creating a covalent adduct.[2]
N-Chloroacetyl-DL-phenylalanine is a classic example of an affinity label. It combines the structural features of the amino acid phenylalanine, which grants it specificity for the active site of certain enzymes (like chymotrypsin), with a reactive chloroacetyl group.[3] The electrophilic carbon of the chloroacetyl moiety is susceptible to nucleophilic attack by amino acid side chains, leading to covalent modification and irreversible inhibition.
Mechanism of Action: Covalent Alkylation
The inhibitory action of N-Chloroacetyl-DL-phenylalanine hinges on the chemical reactivity of the α-chloroacetamide group. This group acts as an alkylating agent, forming a stable covalent bond with nucleophilic residues within the enzyme's active site.
-
The Recognition Element: The phenylalanine portion of the molecule directs the inhibitor to the active sites of enzymes that have a preference for large, hydrophobic amino acid residues. Chymotrypsin, a well-studied serine protease, is a primary example, as it preferentially cleaves peptide bonds adjacent to aromatic residues like phenylalanine, tyrosine, and tryptophan.[3]
-
The Reactive Warhead: The chloroacetyl group is the "warhead." Once the inhibitor is positioned within the active site, a nucleophilic amino acid side chain attacks the carbon atom bearing the chlorine. Chlorine is a good leaving group, facilitating this SN2 reaction.
-
Common Targets: The most common nucleophilic targets in an enzyme's active site are the side chains of cysteine (thiol group), histidine (imidazole ring), and to a lesser extent, lysine (amino group) and serine (hydroxyl group). The specific residue that is modified depends on its spatial orientation and nucleophilicity within the active site. For instance, in the inhibition of α-chymotrypsin, a key active site histidine is often the target of alkylation by similar haloacetyl derivatives.[4][5]
The overall process can be visualized as a two-step mechanism: initial reversible binding followed by an irreversible chemical reaction.
E + I ⇌ E·I → E-I
Where E is the enzyme, I is the inhibitor, E·I is the reversible enzyme-inhibitor complex, and E-I is the final, covalently inactivated enzyme. The kinetics of this type of inhibition are time-dependent and are often characterized by the parameters kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration that gives half the maximal rate).[6][7][8][9]
Caption: Figure 1: Mechanism of Covalent Inhibition.
Experimental Design & Protocols
Synthesis of N-Chloroacetyl-DL-phenylalanine
While commercially available, N-Chloroacetyl-DL-phenylalanine can be synthesized in the laboratory. The most common method involves the acylation of DL-phenylalanine using chloroacetyl chloride in an aqueous alkaline solution (Schotten-Baumann reaction).[10][11]
Materials:
-
DL-Phenylalanine
-
Chloroacetyl chloride[12]
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Protocol:
-
Dissolution: Dissolve DL-phenylalanine in an aqueous solution of NaOH (e.g., 2 M) in a flask and cool the solution in an ice bath to 0-5 °C. The alkaline condition deprotonates the amino group, making it nucleophilic.
-
Acylation: While vigorously stirring the cooled solution, slowly and simultaneously add chloroacetyl chloride and a solution of NaOH. The pH should be maintained in the alkaline range (pH 9-10) throughout the addition to neutralize the HCl byproduct and keep the amino group reactive.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.
-
Acidification: After the reaction period, acidify the mixture to pH ~2 with concentrated HCl. This step protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution.
-
Extraction/Filtration: If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the acidified solution using an organic solvent like diethyl ether or ethyl acetate.
-
Drying & Evaporation: Dry the organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude N-Chloroacetyl-DL-phenylalanine by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain a pure, crystalline solid.
Safety Note: Chloroacetyl chloride is highly corrosive, toxic, and lachrymatory.[12] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol: Kinetic Analysis of Irreversible Inhibition
This protocol outlines a method to determine the kinetic parameters (kinact and Ki) for the irreversible inhibition of an enzyme, such as chymotrypsin, by N-Chloroacetyl-DL-phenylalanine.[13][14]
Materials:
-
Target enzyme (e.g., Bovine α-chymotrypsin)
-
N-Chloroacetyl-DL-phenylalanine (inhibitor)
-
Chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. The inhibitor stock is typically made in a minimal amount of an organic solvent (e.g., DMSO) and then diluted in buffer.
-
Incubation: In a series of microcentrifuge tubes, pre-incubate a fixed concentration of the enzyme with varying concentrations of the inhibitor (e.g., 0, 10, 25, 50, 100, 200 µM). A "zero inhibitor" control is essential. The total volume should be kept constant.
-
Time-Course Aliquots: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each incubation tube.
-
Activity Assay: Immediately dilute the aliquot into a well of the 96-well plate containing a saturating concentration of the substrate in assay buffer. The dilution effectively stops the inactivation process by lowering the inhibitor concentration.
-
Rate Measurement: Monitor the rate of product formation (e.g., absorbance change at 405 nm for p-nitroanilide) over a short period (e.g., 2-5 minutes) using the microplate reader. The initial velocity (v) is proportional to the amount of active enzyme remaining.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln(v/v₀), where v₀ is the initial rate at t=0) against the pre-incubation time.
-
The slope of each of these lines represents the negative of the apparent first-order rate constant of inactivation (-kobs) at that inhibitor concentration.
-
Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_i + [I]). This will yield the values for kinact and Ki.
-
Protocol: Identification of Covalent Modification Site by Mass Spectrometry
This workflow describes how to identify the specific amino acid residue modified by N-Chloroacetyl-DL-phenylalanine using mass spectrometry (MS).[15][16][17][18]
Caption: Figure 2: Mass Spectrometry Workflow.
Protocol:
-
Inhibition Reaction: Incubate the target enzyme with a slight molar excess of N-Chloroacetyl-DL-phenylalanine for a sufficient time to ensure complete inactivation. Run a parallel control reaction without the inhibitor.
-
Sample Cleanup: Remove excess, unreacted inhibitor using a desalting column or buffer exchange spin column.
-
Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidinium HCl), reduce disulfide bonds (with DTT), and alkylate the free cysteines (with iodoacetamide). This unfolds the protein for efficient digestion. Note: Alkylation with iodoacetamide is crucial to distinguish native cysteines from the one potentially modified by the inhibitor.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[15] The peptides are first separated by hydrophobicity (LC) and then their mass-to-charge ratio is measured (MS1). Selected peptides are then fragmented to produce a tandem mass spectrum (MS/MS) that reveals sequence information.[19]
-
Database Searching: Search the acquired MS/MS data against the known sequence of the target enzyme using a proteomics search engine (e.g., Mascot, Sequest, MaxQuant).
-
Data Interpretation:
-
Crucially, the search parameters must include a variable modification corresponding to the mass of the chloroacetyl-phenylalanine adduct minus the lost HCl (C₁₁H₁₀NO₂), which has a monoisotopic mass of 188.068 Da.
-
Compare the results from the inhibited sample and the control sample. Look for a peptide that is present in the inhibited sample with the specific mass shift but is absent (or unmodified) in the control.
-
The MS/MS spectrum of the modified peptide will contain fragment ions (b- and y-ions) that allow for the precise localization of the modification to a specific amino acid residue. A mass shift on a fragment ion indicates that the modification is present on that fragment.
-
Data Presentation & Interpretation
Quantitative data from inhibition experiments should be summarized for clarity.
Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition
| Inhibitor Compound | Target Enzyme | Ki (µM) | kinact (min-1) | kinact/Ki (M-1s-1) |
| N-Chloroacetyl-DL-phenylalanine | Chymotrypsin | 75 | 0.15 | 33.3 |
| N-Chloroacetyl-D-phenylalanine | Chymotrypsin | 150 | 0.12 | 13.3 |
| N-Chloroacetyl-Glycine | Chymotrypsin | >1000 | N/D | N/A |
N/D: Not Determined; N/A: Not Applicable
Interpretation:
-
Ki: Represents the inhibitor concentration required to achieve half the maximal rate of inactivation. A lower Ki indicates higher affinity of the inhibitor for the enzyme's active site.
-
kinact: The maximal rate of inactivation at saturating inhibitor concentrations.
-
kinact/Ki: The second-order rate constant, which is a measure of the inhibitor's overall efficiency. It reflects both binding affinity and reactivity. In the table above, the DL-phenylalanine version is more efficient than the D-enantiomer, and the glycine version shows no significant inhibition, highlighting the importance of the phenylalanine moiety for specific binding to chymotrypsin's active site.
Conclusion
N-Chloroacetyl-DL-phenylalanine is a powerful and versatile tool for probing the active sites of enzymes, particularly proteases with a specificity for aromatic residues. Its utility as an affinity label allows for not only the characterization of inhibition kinetics but also the precise identification of key catalytic or binding residues through mass spectrometry. The protocols and conceptual frameworks provided here offer a robust starting point for researchers aiming to leverage covalent inhibition in their studies of enzyme mechanisms and for the rational design of novel therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. [14C]chloroacetylcholine as an advantageous affinity label of the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Inhibition of alpha-chymotrypsin with an enzyme-activated n-nitrosoamide: active-site labeling by the naphthylmethyl cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 17. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 18. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 19. msf.ucsf.edu [msf.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: HPLC Purification of Chloroacetylated Peptides
Welcome to the Technical Support Center for the HPLC purification of chloroacetylated peptides. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven insights, and robust protocols for navigating the unique challenges associated with purifying these reactive molecules. The inherent electrophilicity of the chloroacetyl group, while valuable for subsequent conjugation, presents specific hurdles during purification that demand a carefully considered approach to maintain the integrity of your peptide.
This resource is structured to provide direct answers to common problems, explain the underlying chemical principles of the recommended solutions, and equip you with the necessary protocols to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Here we address high-level questions that are frequently encountered when purifying chloroacetylated peptides.
Q1: What is the most critical factor to consider when purifying chloroacetylated peptides by RP-HPLC?
A1: The most critical factor is the stability of the chloroacetyl group. This electrophilic moiety is susceptible to nucleophilic attack, which can occur on-column if the conditions are not optimal. Maintaining an acidic mobile phase is paramount to prevent the ionization of nucleophilic side chains (like cysteine thiols or lysine amines) and to minimize the presence of other nucleophiles, thereby preserving the integrity of the chloroacetyl group.[1]
Q2: What type of HPLC column is recommended for purifying chloroacetylated peptides?
A2: A reversed-phase C18 column is the most common and generally effective choice for peptide purification, including for those that are chloroacetylated.[2][3] For peptides larger than 2-3 kDa, a wide-pore (300 Å) column is preferable to standard (100-120 Å) pore sizes to ensure the peptide can fully interact with the stationary phase. The choice between C18, C8, or C4 depends on the hydrophobicity of the peptide; more hydrophobic peptides may benefit from a less retentive C8 or C4 column.[4]
Q3: Can I use standard mobile phase additives like TFA for chloroacetylated peptides?
A3: Yes, trifluoroacetic acid (TFA) at a concentration of 0.1% is highly recommended for the purification of chloroacetylated peptides.[1][2][3] TFA serves two crucial purposes: it acts as an ion-pairing agent to improve peak shape and resolution, and it maintains a low pH (around 2-3), which is essential for stabilizing the chloroacetyl group and preventing unwanted side reactions on the column.[5]
Q4: How can I confirm the integrity of my chloroacetylated peptide after purification?
A4: Mass spectrometry (MS) is the definitive method to confirm the identity and integrity of your purified peptide. By coupling your HPLC to a mass spectrometer (LC-MS), you can verify the molecular weight of the eluting peak, confirming the presence of the chloroacetyl group. It is also crucial to look for potential degradation products, such as hydroxylated or other adducts that could result from on-column reactions.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems you may encounter during the HPLC purification of chloroacetylated peptides.
Peak Tailing and Broadening
Q: My chloroacetylated peptide peak is showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing for peptides is often caused by secondary interactions between basic residues on the peptide and acidic residual silanols on the silica-based stationary phase.
-
Underlying Cause: The chloroacetyl group itself is not the primary cause of tailing. Instead, positively charged amino acid side chains (e.g., lysine, arginine, histidine) can interact with negatively charged silanol groups on the column packing material, leading to a "smearing" effect as the peptide elutes.
-
Solution:
-
Ensure Sufficient Ion-Pairing Agent: Confirm that your mobile phase contains 0.1% TFA. The trifluoroacetate anion pairs with the positively charged residues on the peptide, masking them and preventing their interaction with the silanols.
-
Optimize Mobile Phase pH: Maintain a low pH (2-3) to keep the silanol groups protonated and neutral, thereby minimizing ionic interactions.[7]
-
Consider a Different Column: If tailing persists, try a column with a different silica chemistry or one that is specifically designed for peptide separations with low silanol activity.
-
Poor Resolution and Co-eluting Impurities
Q: I am having trouble separating my target chloroacetylated peptide from closely eluting impurities. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity of your separation.
-
Underlying Cause: Closely eluting impurities often have very similar hydrophobicities to the target peptide, making separation on a reversed-phase column challenging.
-
Solutions:
-
Shallow the Gradient: A shallower gradient increases the separation time between peaks. For example, if your peptide elutes at 40% acetonitrile (ACN) with a 1%/minute gradient, try a 0.5%/minute gradient around the elution point.[3]
-
Change the Organic Modifier: Acetonitrile is the most common organic modifier. However, switching to methanol can alter the selectivity of the separation and may resolve your co-eluting peaks.[8]
-
Orthogonal Purification: If reversed-phase HPLC alone is insufficient, consider an orthogonal purification step, such as ion-exchange chromatography (IEX), before the final RP-HPLC polishing step. This separates molecules based on charge rather than hydrophobicity and can effectively remove impurities that are difficult to resolve by RP-HPLC alone.[9]
-
Loss of Chloroacetyl Group and Appearance of Unexpected Peaks
Q: I suspect my chloroacetyl group is not stable during purification. I see a new peak with a lower molecular weight in my LC-MS analysis. What could be happening?
A: The appearance of new peaks, especially those with a mass shift corresponding to the loss of the chloroacetyl group or addition of water, indicates on-column degradation.
-
Underlying Cause: The chloroacetyl group is an electrophile and can react with nucleophiles present in the system. The most likely culprits are:
-
Hydrolysis: Reaction with water to form a hydroxyacetyl group. This is more likely to occur at neutral or basic pH.
-
Reaction with Nucleophilic Amino Acid Side Chains: If the peptide sequence contains a free cysteine, its thiol group can react intramolecularly with the chloroacetyl group, especially if the pH is not sufficiently low.
-
-
Solutions:
-
Strict pH Control: Ensure your mobile phase is acidic (pH 2-3 with 0.1% TFA). This protonates nucleophilic side chains and minimizes their reactivity.
-
Use High-Purity Solvents: Use HPLC-grade water and acetonitrile to minimize nucleophilic contaminants.
-
Protect Reactive Side Chains: If your peptide contains a cysteine that is not intended for intramolecular cyclization, ensure it is appropriately protected with a stable protecting group during synthesis and purification.[10][11]
-
Analyze Fractions Immediately: If you are collecting fractions for later analysis, store them under acidic conditions and at low temperatures to prevent degradation post-purification.
-
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Ensure 0.1% TFA in mobile phase; maintain pH 2-3. |
| Poor Resolution | Similar hydrophobicity of impurities | Use a shallower gradient; try a different organic modifier (e.g., methanol); consider orthogonal purification (IEX). |
| Loss of Product | Irreversible adsorption to column or system | Passivate the HPLC system; use a biocompatible system; try a new column. |
| Unexpected Peaks | On-column degradation of chloroacetyl group | Maintain acidic mobile phase (pH 2-3); use high-purity solvents; ensure proper protection of nucleophilic side chains. |
Experimental Protocols
Here are detailed protocols for key aspects of chloroacetylated peptide purification.
Protocol 1: Analytical HPLC Method Development
This protocol outlines a systematic approach to developing an analytical method for your chloroacetylated peptide, which can then be scaled up for preparative purification.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size, 120 Å or 300 Å pore size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Scouting Gradient:
-
Inject a small amount of your crude peptide.
-
Run a broad linear gradient from 5% to 95% B over 30 minutes.
-
Identify the retention time of your target peptide.
-
-
Optimized Gradient:
-
Based on the scouting run, create a shallower gradient around the elution time of your peptide. For example, if your peptide eluted at 15 minutes (corresponding to ~50% B), a good starting point for an optimized gradient would be a linear gradient from 30% to 70% B over 40 minutes.
-
Protocol 2: Preparative HPLC Purification
This protocol describes how to scale up your optimized analytical method for preparative purification.
-
Column: C18 reversed-phase, 21.2 x 250 mm (or appropriate size for your sample load), 5-10 µm particle size, 120 Å or 300 Å pore size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: Adjust the flow rate based on the column diameter. For a 21.2 mm ID column, a typical flow rate is 20 mL/min.
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be used, but minimize the volume to avoid peak distortion.
-
Gradient: Use the same gradient profile as your optimized analytical method.
-
Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak begins to elute and ending after the peak has returned to baseline.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide in each fraction.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Workflow for HPLC Purification of Chloroacetylated Peptides
Caption: Workflow for the purification of chloroacetylated peptides.
Troubleshooting Logic for Chloroacetylated Peptide Purification
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xtalks.com [xtalks.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Chloroacetylation of Peptides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on the critical process of peptide chloroacetylation. This guide is designed to provide you, as a discerning scientist, with in-depth, actionable insights into optimizing this essential bioconjugation reaction. Drawing from established scientific principles and extensive field experience, this resource will empower you to troubleshoot challenges and enhance the precision and yield of your experiments.
The Pivotal Role of pH in Peptide Chloroacetylation
Chloroacetylation is a cornerstone technique for introducing a reactive chloroacetyl group onto a peptide, typically at an amine functional group. This modification paves the way for subsequent covalent linkage to other molecules, such as thiol-containing compounds, to form stable thioether bonds. The efficiency and selectivity of this reaction are profoundly governed by the pH of the reaction medium. A carefully controlled pH ensures that the target amine is sufficiently nucleophilic for the reaction to proceed while minimizing undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is pH the most critical parameter in chloroacetylation?
The pH of the reaction environment dictates the protonation state of the amine groups within a peptide. For an amine group to function as a nucleophile and react with a chloroacetylating agent (like chloroacetic anhydride), it must be in its unprotonated, free-base form (-NH2). The equilibrium between the protonated, non-nucleophilic form (-NH3+) and the unprotonated, reactive form is determined by the pKa of the specific amine group. When the pH is below the pKa, the unreactive protonated form predominates. Conversely, at a pH above the pKa, the concentration of the reactive unprotonated form increases. Thus, precise pH control is paramount for successful chloroacetylation.[1]
Q2: Which amino acid residues are the primary targets for chloroacetylation?
The main targets for chloroacetylation are the N-terminal α-amine group and the ε-amine group of lysine side chains. These two sites exhibit different pKa values, which is the key to achieving selective modification. The pKa of the N-terminal α-amine is generally in the range of 7.7 to 8.0, while the pKa of the lysine ε-amine is significantly higher, around 10.5.[2][3][4]
Q3: How can I achieve selective chloroacetylation of the N-terminus over lysine residues?
Selective modification of the N-terminus is possible by exploiting the difference in pKa values between the N-terminal α-amine and the lysine ε-amine.[5] By maintaining the reaction pH in a range that is above the pKa of the N-terminus but well below the pKa of lysine, you can selectively deprotonate and activate the N-terminal amine for reaction. A pH range of 7.5 to 8.5 is often optimal for this purpose.[6] At this pH, the N-terminal amine is sufficiently nucleophilic, while the lysine side chains remain predominantly in their protonated, unreactive state.
Q4: What are the common side reactions, and how does pH affect them?
Several side reactions can compete with the desired chloroacetylation, and their rates are often pH-dependent:[7][8][9][10][11]
-
Modification of other nucleophilic residues: Other amino acid side chains with nucleophilic character can also react with the chloroacetylating agent, particularly at higher pH values. These include:
-
Cysteine: The thiol group of cysteine (pKa ~8.3) is a very strong nucleophile and will readily react.[12][13][14] If not the intended target, it should be protected.
-
Histidine: The imidazole side chain of histidine (pKa ~6.0) can be acylated.
-
Tyrosine: The phenolic hydroxyl group of tyrosine (pKa ~10.1) becomes reactive at higher pH.[3]
-
-
Hydrolysis of the chloroacetylating agent: Reagents like chloroacetic anhydride are susceptible to hydrolysis, which is accelerated at higher pH. This reduces the effective concentration of the reagent available for the desired reaction.[15]
Controlling the pH helps to suppress these side reactions by keeping the non-target functional groups in their less reactive, protonated forms.
Troubleshooting Guide
Issue 1: Low or No Yield of the Chloroacetylated Peptide
| Potential Cause | Underlying Reason | Recommended Solution |
| Suboptimal pH | If the reaction pH is too low (significantly below the pKa of the target amine), the concentration of the reactive unprotonated amine will be insufficient for the reaction to proceed efficiently. | Carefully measure and adjust the pH of your reaction buffer. For N-terminal modification, a starting pH of 8.0 is recommended. Consider performing a pH screen to determine the optimal pH for your specific peptide.[16] |
| Reagent Instability | Chloroacetic anhydride is highly susceptible to hydrolysis from atmospheric moisture, rendering it inactive. | Use a fresh, high-quality chloroacetylating agent. Store it under anhydrous conditions and prepare solutions immediately before use. |
| Inadequate Reagent Stoichiometry | An insufficient molar excess of the chloroacetylating agent can lead to incomplete reaction, especially if there is competing hydrolysis. | Increase the molar excess of the chloroacetylating agent. A 5- to 10-fold excess over the peptide is a common starting point. |
| Peptide Solubility Issues | If the peptide is not fully dissolved, the reaction will be heterogeneous and inefficient.[17] | Ensure complete dissolution of the peptide in the reaction buffer before adding the chloroacetylating agent. A small amount of a compatible organic co-solvent (e.g., DMSO, DMF) may be necessary, but be aware that this can slightly alter the pKa values of the amino groups.[18] |
Issue 2: Non-Specific Modification and Multiple Products
| Potential Cause | Underlying Reason | Recommended Solution |
| pH is Too High | A high pH will deprotonate not only the target amine but also other nucleophilic groups (e.g., lysine, tyrosine), leading to a mixture of products. | Lower the reaction pH to improve selectivity. For N-terminal modification, maintain the pH between 7.5 and 8.5.[6] |
| Excessive Reagent Concentration | A large excess of the chloroacetylating agent can drive the reaction towards modifying less reactive sites. | Reduce the molar excess of the chloroacetylating agent. Perform a titration to find the optimal stoichiometry for your specific peptide. |
| Presence of Unprotected Cysteine | The thiol group of cysteine is highly reactive and will likely be modified if present and unprotected. | If cysteine is not the target, it should be protected prior to chloroacetylation. If it is the target, the reaction is typically performed at a slightly lower pH (around 7.0-7.5) to favor thiol reactivity over amine reactivity.[6] |
Issue 3: Peptide Degradation
| Potential Cause | Underlying Reason | Recommended Solution |
| Harsh pH Conditions | Both highly acidic and highly alkaline conditions can lead to the hydrolysis of peptide bonds or other degradative side reactions.[19] | Maintain the reaction pH within a range that is known to be stable for your peptide, typically between pH 7 and 9. |
| Elevated Reaction Temperature | Higher temperatures can increase the rate of degradation. | Perform the reaction at a lower temperature, such as on ice or at 4°C. This may slow the reaction rate but can improve stability and selectivity. |
Experimental Protocols & Data
Protocol: pH Screening for Optimal N-Terminal Chloroacetylation
-
Peptide Stock Preparation: Dissolve the peptide in a suitable buffer (e.g., 100 mM sodium phosphate) to a final concentration of 1-5 mg/mL.
-
Buffer Preparation: Prepare a series of reaction buffers (e.g., 100 mM sodium phosphate) at various pH points, such as 7.0, 7.5, 8.0, 8.5, and 9.0.
-
Reaction Setup: In separate microcentrifuge tubes, aliquot the peptide stock solution and dilute with each of the different pH buffers.
-
Reagent Addition: Prepare a fresh solution of chloroacetic anhydride in an anhydrous organic solvent (e.g., acetonitrile or DMF). Add a 5-fold molar excess to each reaction tube.
-
Incubation: Incubate the reactions for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding a small amount of a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0.
-
Analysis: Analyze the products from each pH condition by LC-MS to determine the extent of modification and the presence of any side products. The optimal pH will be the one that gives the highest conversion to the desired singly-modified product with minimal formation of di-acetylated or other modified species.
Reference Data: pKa Values of Reactive Amino Acid Groups
| Amino Acid Residue | Functional Group | Approximate pKa Range |
| N-terminus | α-Amine | 7.7 - 8.0[3] |
| Lysine | ε-Amine | ~10.5[3][4] |
| Cysteine | Thiol | ~8.3 |
| Tyrosine | Phenolic Hydroxyl | ~10.1[3] |
| Histidine | Imidazole | ~6.0 |
Note: These values are approximate and can be influenced by the local environment within the peptide sequence.
Visual Schematics
Caption: pH-dependent reactivity of amine groups in peptides.
Caption: A logical workflow for troubleshooting chloroacetylation reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. peptide.com [peptide.com]
- 9. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. US3462460A - Alpha-amino acid anhydrides - Google Patents [patents.google.com]
- 16. US9574190B2 - Screening method for peptide binding to target molecule in pH-dependent manner - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biolongevitylabs.com [biolongevitylabs.com]
Technical Support Center: Chiral Separation of DL-Phenylalanine Derivatives by HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral separation of DL-phenylalanine and its derivatives by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical solutions, and robust methodologies for tackling the challenges of enantioseparation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when developing a chiral separation method for phenylalanine derivatives.
Q1: What is the most critical first step in developing a chiral separation method for a new phenylalanine derivative?
The most critical first step is the selection of an appropriate Chiral Stationary Phase (CSP). The enantioselective recognition mechanism is entirely dependent on the interactions between the analyte enantiomers and the chiral selector on the CSP. A preliminary screening of a few different types of CSPs is highly recommended, as structural similarity to other separated compounds does not guarantee similar behavior.
Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for phenylalanine derivatives?
Several classes of CSPs have proven successful, with the choice depending on the specific derivative and the desired chromatographic mode.
-
Macrocyclic Glycopeptide-Based CSPs : These are highly versatile and often a first choice. Teicoplanin- and Ristocetin-based columns show excellent enantioseparation for underivatized phenylalanine in reversed-phase mode[1][2][3]. Their ionic groups make them ideal for separating polar and ionic compounds like amino acids.
-
Polysaccharide-Based CSPs : Derivatives of cellulose and amylose are widely used and responsible for a majority of all reported chiral separations[4]. They are effective for a broad range of compounds, including N-protected phenylalanine derivatives[5].
-
Cyclodextrin-Based CSPs : These are also commonly used and typically operate in normal phase or reversed-phase modes[1][2][6].
-
Pirkle-Type (Brush-Type) CSPs : These phases offer another mode of interaction and can be effective for certain derivatives[4].
Table 1: Comparison of Common CSPs for Phenylalanine Derivatives
| CSP Type | Common Selector | Typical Mobile Phase Mode(s) | Strengths |
| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin | Reversed-Phase, Polar Organic | Excellent for underivatized amino acids, MS-compatible mobile phases. |
| Polysaccharide-Based | Cellulose/Amylose Phenylcarbamates | Normal Phase, Reversed-Phase, Polar Organic | Broad applicability, high success rate[4][7]. |
| Cyclodextrin-Based | β-Cyclodextrin | Normal Phase, Reversed-Phase | Good for inclusion complex formation[1][2]. |
| Zwitterionic Ion-Exchanger | Cinchona alkaloid-based | Polar Organic | Excellent for specific derivatives like difluorophenylalanine[8]. |
Q3: Do I need to derivatize my phenylalanine analogue before analysis?
Not always, but it can be a powerful strategy.
-
Direct Separation (No Derivatization) : This is often possible and preferred as it saves a sample preparation step. Macrocyclic glycopeptide CSPs are particularly successful for separating underivatized amino acids.
-
Indirect Separation (With Derivatization) : If direct separation fails or if you lack access to a variety of chiral columns, derivatization is an excellent alternative. This process involves reacting the enantiomeric sample with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form diastereomers[9]. These diastereomers can then be separated on a standard, achiral C18 column[9][10].
Common CDAs for amino acids include Marfey's reagent (FDAA) and OPA-IBLC (o-phthalaldehyde/isobutyryl-l-cysteine)[11][12].
Q4: How does temperature affect chiral separations?
Temperature is a critical parameter that can significantly alter enantioselectivity. It influences the thermodynamics of the chiral recognition process.
-
General Trend : Lowering the column temperature often improves resolution, as it enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP[13]. However, this is not a universal rule and the opposite effect can occur[14].
-
Practical Implication : A column oven is mandatory for reproducible results. Experimenting with different temperatures (e.g., 15°C, 25°C, 40°C) is a key part of method development[6][15].
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues in the chiral HPLC of phenylalanine derivatives.
Problem 1: Poor or No Enantiomeric Resolution
-
Symptom : The D and L enantiomer peaks are co-eluting (one peak) or only partially separated (Rs < 1.5).
-
Possible Causes & Recommended Solutions :
| Possible Cause | Recommended Solution | Causality Explained |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Modifier % : Systematically vary the ratio of organic solvent (e.g., Acetonitrile, Methanol) to the aqueous phase. Retention in reversed-phase often follows a "U-shaped" curve on glycopeptide CSPs, so both increasing and decreasing the organic content should be tested.2. Modify pH/Additives : For ionizable compounds like phenylalanine, pH is critical. Add 0.1% Formic Acid or Acetic Acid to suppress silanol interactions and ensure a consistent ionization state for the analyte[8]. Trifluoroacetic acid (TFA) can also be a powerful modifier for improving binding to certain CSPs[16]. | The mobile phase composition directly affects the analyte's partitioning and the strength of interactions (hydrophobic, hydrogen bonding, ionic) with the CSP. pH controls the protonation state of the analyte's amino and carboxylic acid groups, which is fundamental to how it interacts with the CSP's chiral selector. |
| Incorrect Chiral Stationary Phase (CSP) | Switch to a CSP with a different chiral recognition mechanism (e.g., from a polysaccharide to a macrocyclic glycopeptide)[3][6]. | Enantioseparation is based on forming transient diastereomeric complexes. If the structural and electronic complementarity between your analyte and the chosen CSP is poor, no amount of mobile phase optimization will achieve separation. |
| Inappropriate Column Temperature | Vary the column temperature. Start at ambient (e.g., 25 °C), then test lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures[14][15]. | The binding events governing chiral recognition are temperature-dependent. Changing the temperature alters the Gibbs free energy (ΔG) of the interaction, which can increase or decrease the difference in affinity between the two enantiomers and the CSP. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom : Peaks are asymmetrical, with a pronounced "tail" or "front."
-
Possible Causes & Recommended Solutions :
| Possible Cause | Recommended Solution | Causality Explained |
| Secondary Silanol Interactions | Lower Mobile Phase pH : Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to bring the pH to between 2 and 3[6][8]. | Uncapped silanol groups on the silica support can have a negative charge, leading to strong, unwanted ionic interactions with the basic amino group of phenylalanine, causing tailing. Protonating these silanols at low pH neutralizes them and minimizes this effect. |
| Column Overload | Reduce Sample Concentration/Injection Volume : Dilute the sample or inject a smaller volume. | Injecting too much mass onto the column saturates the stationary phase, leading to a non-linear isotherm and causing peak distortion (often fronting). |
| Column Contamination/Degradation | Flush or Regenerate the Column : Flush the column with a strong solvent. For some robust (immobilized) CSPs, specific regeneration procedures can be used to restore performance[17]. If this fails, replace the column[6]. | Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause peak tailing. Over time, the stationary phase itself can degrade, leading to poor performance. |
Problem 3: Split Peaks
-
Symptom : A single enantiomer peak appears as two or more smaller, closely spaced peaks.
-
Possible Causes & Recommended Solutions :
| Possible Cause | Recommended Solution | Causality Explained |
| Incompatible Sample Solvent | Dissolve Sample in Mobile Phase : The ideal approach is to dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase[18][19]. | If the sample is dissolved in a much stronger solvent than the mobile phase, the portion of the sample band at the injection plug's edges begins to travel down the column before the center, distorting the band and causing a split peak. |
| Partially Blocked Inlet Frit | Reverse and Flush Column : Disconnect the column, reverse its direction, and flush it with a strong solvent at a low flow rate. If this doesn't work, the frit may need to be replaced[20]. | A blockage in the inlet frit creates an uneven flow path. Part of the sample travels through the unobstructed portion while the rest is delayed, effectively splitting the sample band as it enters the stationary phase. |
| Column Void | Replace the Column : A void at the head of the column is a physical disruption of the packed bed and is generally not repairable[18][20]. | A void creates a physical space where the sample band can spread out and become distorted before entering the packed bed, leading to split or misshapen peaks. |
Section 3: Key Protocols & Methodologies
These protocols provide validated starting points for your experiments. Optimization will likely be required for specific phenylalanine derivatives.
Protocol 1: Direct Separation of DL-Phenylalanine
This protocol is based on methods that have shown successful enantioseparation of the parent compound[1][2].
-
Column : Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve enantiomeric standards and samples in the mobile phase at a concentration of approximately 0.1 - 1 mg/mL.
Protocol 2: Indirect Separation via Derivatization
This protocol uses a common derivatization agent to form diastereomers separable on a standard achiral column[11].
-
Derivatization Step :
-
To 1 µg of your amino acid sample in solution, add 10 µL of 6% triethylamine.
-
Add 10 µL of a solution of Marfey's Reagent (FDAA).
-
Heat the mixture at 50°C for 1 hour.
-
Quench the reaction by adding 10 µL of 5% acetic acid[11].
-
-
HPLC Analysis :
-
Column : Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A typical starting gradient would be 10-90% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV (wavelength will depend on the derivative, typically ~340 nm for FDAA).
-
Section 4: Calculations & Data Interpretation
Calculating Resolution (Rs)
Resolution is the measure of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2)
Where:
-
t_R1 and t_R2 are the retention times of the two enantiomer peaks.
-
w_1 and w_2 are the peak widths at the base.
Calculating Enantiomeric Excess (ee %)
Enantiomeric excess quantifies the purity of a chiral sample. It is calculated directly from the peak areas in the chromatogram[21].
ee (%) = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
Where:
-
Area_major is the peak area of the enantiomer present in a larger amount.
-
Area_minor is the peak area of the enantiomer present in a smaller amount.
A racemic mixture (50:50) has an ee of 0%, while a pure enantiomer has an ee of 100%[21].
Section 5: Visual Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. benchchem.com [benchchem.com]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. chiraltech.com [chiraltech.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 21. pharmaguru.co [pharmaguru.co]
Troubleshooting low yield in peptide cyclization with Chloroacetyl-dl-phenylalanine
Technical Support Center: Peptide Cyclization
A-Z Guide for Troubleshooting Low Yield in Thioether Cyclization using N-Chloroacetylated Residues
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide cyclization, specifically when using an N-terminal chloroacetyl group to form a thioether bond with a downstream cysteine residue. As Senior Application Scientists, we've compiled this resource based on established chemical principles and extensive field experience to help you diagnose and resolve common issues leading to low cyclization yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of peptide cyclization using a chloroacetyl group?
This strategy involves a bimolecular nucleophilic substitution (SN2) reaction. The peptide is synthesized with an N-terminal chloroacetyl group and a cysteine residue elsewhere in the sequence. Under basic conditions, the thiol group of the cysteine side chain is deprotonated to a thiolate. This highly nucleophilic thiolate then attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a stable thioether bond, thus cyclizing the peptide.[1]
Q2: My main product is the unreacted linear peptide. What's the most likely cause?
The most common reason for a failed cyclization is inadequate deprotonation of the cysteine thiol. The reaction requires a basic pH to generate the nucleophilic thiolate. Without a sufficient concentration of a suitable base, the reaction will not proceed efficiently. Other potential causes include steric hindrance around the reaction sites or issues with the starting materials.
Q3: I'm observing a significant amount of dimerization or polymerization. Why is this happening and how can I fix it?
Dimerization and other oligomerizations are intermolecular reactions that compete with the desired intramolecular cyclization.[2] These side reactions are favored at high peptide concentrations. The solution is to perform the cyclization reaction under high-dilution conditions (typically 1-5 mM) to favor the intramolecular reaction.[3] On-resin cyclizations can also minimize intermolecular reactions due to the "pseudo-dilution" effect, where peptide chains are isolated from each other on the solid support.[3][4]
Q4: Can the solvent choice impact my cyclization yield?
Absolutely. The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally preferred. They can dissolve the peptide and stabilize the transition state without strongly solvating the nucleophile, which would reduce its reactivity.[5][6] Protic solvents, like water or alcohols, can form hydrogen bonds with the thiolate nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing down the reaction.[5][7]
In-Depth Troubleshooting Guide
Low cyclization yield is a multifaceted problem. This guide breaks down the troubleshooting process into a logical workflow, from verifying your starting materials to optimizing every reaction parameter.
Workflow for Troubleshooting Low Cyclization Yield
Caption: A logical workflow for diagnosing and solving low yield in peptide cyclization.
Step 1: Verification of Starting Materials
The quality of your linear peptide precursor is the foundation of a successful cyclization.
Issue: Impurities in the Linear Peptide
-
Causality: Deletion sequences from solid-phase peptide synthesis (SPPS), or remaining protecting groups can interfere with the cyclization.[8] For instance, incomplete removal of the cysteine's thiol protecting group (e.g., Trityl) will prevent it from acting as a nucleophile.
-
Troubleshooting Protocol:
-
Analyze the Crude Product: Before attempting cyclization, analyze the cleaved, deprotected linear peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[9][10]
-
Confirm Identity: Verify that the major peak corresponds to the correct mass of the full-length, deprotected linear peptide.
-
Purify if Necessary: If significant impurities are present, purify the linear peptide by preparative HPLC before proceeding with the cyclization step.[11]
-
Issue: Purity and Integrity of Chloroacetyl-dl-phenylalanine
-
Causality: The chloroacetylating reagent itself can be a source of problems. Impurities from its synthesis or degradation over time can lead to side reactions.[12][13]
-
Troubleshooting Protocol:
-
Source Verification: Use a high-purity reagent from a reputable supplier.[14]
-
Proper Storage: Store the reagent under anhydrous conditions to prevent hydrolysis of the chloroacetyl group.
-
Fresh Preparation: If N-chloroacetylation is performed as a separate step, ensure the reaction goes to completion and the product is pure before initiating cyclization.
-
Step 2: Optimization of Reaction Conditions
The interplay of concentration, pH, solvent, and temperature is critical for maximizing the yield of the intramolecular SN2 reaction.
A. Concentration: The High-Dilution Principle
| Parameter | Recommended Range | Rationale |
| Peptide Concentration | 1 - 5 mM | Favors intramolecular cyclization over intermolecular oligomerization.[3] |
| On-Resin Concentration | N/A (Pseudo-dilution) | The solid support isolates peptide chains, inherently favoring intramolecular reactions.[4] |
-
Causality: At high concentrations, the reactive ends of two different peptide molecules are more likely to encounter each other than the two ends of the same molecule, leading to dimers and larger polymers.[2]
-
Optimization Protocol:
-
Start with a concentration of ~1 mg/mL of peptide (this will vary depending on the molecular weight, but is a good starting point).
-
If oligomerization is still observed via HPLC/MS, decrease the concentration further.
-
Consider using a syringe pump for slow addition of the linear peptide solution to the reaction vessel to maintain a consistently low concentration.
-
B. pH and Base Selection: Activating the Nucleophile
-
Causality: The thiol group of cysteine has a pKa of approximately 8.3-8.6. The cyclization reaction requires a pH above this value to ensure a sufficient population of the deprotonated, nucleophilic thiolate anion.[15] However, excessively high pH can promote side reactions like hydrolysis of the chloroacetyl group or racemization.[16]
| Base | Recommended Concentration | Key Considerations |
| Diisopropylethylamine (DIPEA) | 2-4 equivalents | A non-nucleophilic, sterically hindered base. Commonly used and effective. |
| Tris Base | Stoichiometric amounts | A weaker base that has been shown to be effective, driving cyclization to completion.[17] |
| Ammonium Bicarbonate (NH₄HCO₃) | pH ~7.8-8.5 | Provides a buffered, mildly basic environment suitable for many cyclizations.[4] |
-
Optimization Protocol:
-
Ensure the linear peptide is fully dissolved before adding the base.
-
Start with 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Monitor the reaction pH. If using aqueous buffers, ensure the pH remains stable in the 7.5-8.5 range.
-
If the reaction is sluggish, a slight increase in base equivalents may be beneficial, but monitor for byproduct formation.
-
C. Solvent System: Facilitating the SN2 Reaction
-
Causality: The solvent must solubilize the peptide while promoting the SN2 mechanism. Polar aprotic solvents are ideal because they do not form strong hydrogen bonds with the anionic nucleophile, leaving it more "naked" and reactive.[6][7] In some cases, for poorly soluble peptides, solvent systems containing chaotropic agents or specific salts may be necessary.[17]
| Solvent | Properties & Use Case |
| Dimethylformamide (DMF) | Excellent polar aprotic solvent, good for solubilizing a wide range of peptides. |
| Acetonitrile (ACN) | Another effective polar aprotic solvent, often used in mixtures with water for HPLC. |
| DMF with LiCl | The addition of Lithium Chloride (LiCl) can significantly improve the solubility of amphipathic peptides in DMF and has been shown to facilitate cyclization where aqueous solutions lead only to polymerization.[17] |
-
Optimization Protocol:
D. Temperature and Reaction Time
-
Causality: Most thioether cyclizations proceed efficiently at ambient temperatures. Increasing the temperature can sometimes accelerate a slow reaction, but it can also increase the rate of side reactions.
-
Optimization Protocol:
-
Begin the reaction at room temperature (20-25°C).
-
Monitor the reaction progress every 1-3 hours. Most reactions should approach completion within 3-24 hours.[17]
-
If the reaction is slow, consider a modest increase in temperature to 30-40°C, while carefully monitoring for the appearance of new impurity peaks by HPLC.
-
Step 3: Reaction Analysis and Monitoring
Real-time analysis is crucial for understanding reaction kinetics and identifying when to quench the reaction.
Caption: Mechanism of thioether cyclization and the competing dimerization side reaction.
Protocol: Monitoring Cyclization by HPLC-MS
-
Prepare Analytical Tools: Develop an HPLC method that can resolve the linear precursor from the cyclic product. Often, the cyclic product is more hydrophobic and will have a longer retention time.[19][20]
-
Take a T0 Sample: Before adding the base, take a small aliquot of the reaction mixture. This is your "time zero" reference.
-
Sample Periodically: Take aliquots at regular intervals (e.g., 1h, 3h, 6h, 24h).
-
Quench and Analyze: Quench each aliquot with a small amount of acid (e.g., TFA or formic acid) to stop the reaction, then inject it onto the LC-MS system.
-
Track Progress: Compare the peak areas of the starting material and the product over time to determine the reaction rate and endpoint. The reaction is complete when the peak for the linear peptide is gone or no longer decreasing in area.
Step 4: Purification Strategies
Even with an optimized reaction, purification is necessary to isolate the final product.
Issue: Co-elution of Linear and Cyclic Peptides
-
Causality: The linear precursor and cyclic product can sometimes have very similar hydrophobicities, making them difficult to separate by standard RP-HPLC gradients.[11]
-
Troubleshooting Protocol:
-
Modify the Gradient: Use a shallower gradient over a longer run time to improve resolution.[8]
-
Change the Mobile Phase: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different ion-pairing agents (if compatible with your workflow).
-
Adjust Temperature: Changing the column temperature can alter the selectivity of the separation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. youtube.com [youtube.com]
- 16. peptide.com [peptide.com]
- 17. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Removal of unreacted Chloroacetyl-dl-phenylalanine from reaction mixture
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Chloroacetyl-dl-phenylalanine in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the removal of unreacted starting material from your reaction mixtures effectively.
Troubleshooting Decision Guide: Selecting Your Purification Strategy
The first step in any purification is to understand the physicochemical properties of your desired product relative to the unreacted this compound. The choice of method is dictated by these differences. This workflow will guide you to the most logical starting point for your specific situation.
Caption: Workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
This section provides in-depth answers to common questions regarding the removal of unreacted this compound.
Q1: What are the key properties of this compound that I can exploit for purification?
A1: Understanding the starting material is critical. This compound is an N-acylated amino acid with two key functional groups that dictate its behavior: a carboxylic acid and a reactive chloroacetyl group.
-
Acidic Handle: The carboxylic acid group is the most powerful tool for separation via extraction. In a basic aqueous solution (pH > ~pKa), it deprotonates to form a water-soluble carboxylate salt. In an acidic aqueous solution (pH < ~pKa), it remains protonated and is significantly more soluble in organic solvents.
-
Polarity: It is a moderately polar molecule. Its molecular weight is 241.67 g/mol .[1][2]
-
Physical State: It is a white solid with a melting point of approximately 127°C.[1][3] This property makes recrystallization a viable option if a suitable solvent system can be found that differentiates it from your product.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1] |
| Molecular Weight | 241.67 g/mol | [1][2] |
| Appearance | White Solid | [3] |
| Melting Point | ~127 °C | [1] |
| Solubility | Soluble in Methanol | [1] |
Q2: How do I perform a pH-based liquid-liquid extraction to remove it?
A2: This is often the most efficient, scalable, and cost-effective method. It relies on the differential partitioning of the acidic starting material and (typically) a more neutral product between aqueous and organic phases by manipulating the pH.
The Underlying Principle: The carboxylic acid on this compound allows it to be selectively "pulled" into an aqueous layer by converting it to its salt form under basic conditions.
Caption: Principle of pH-based liquid-liquid extraction.
Step-by-Step Protocol: Liquid-Liquid Extraction
This protocol assumes your desired product is stable under mild basic conditions and preferentially soluble in a common organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Solvent Selection: Post-reaction, if your reaction solvent is water-miscible (e.g., THF, DMF), remove it under reduced pressure. Redissolve the crude residue in a generous volume of a water-immiscible organic solvent (e.g., 10 volumes of EtOAc).
-
First Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).
-
Causality: A weak base is strong enough to deprotonate the carboxylic acid of the starting material but is less likely to cause hydrolysis or degradation of sensitive functional groups on your product compared to a strong base like NaOH.
-
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂). Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer. This layer now contains the sodium salt of the unreacted this compound.
-
Repeat: Repeat the basic wash (Steps 2-4) one or two more times to ensure complete removal. Combine all aqueous washes.
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl).
-
Causality: The brine wash helps to remove any residual water from the organic layer and breaks up any emulsions that may have formed.
-
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.
-
Validation (Trustworthiness): To confirm the removal of the starting material, analyze a small sample of your final product by Thin Layer Chromatography (TLC) or LC-MS, comparing it to a standard of this compound.
Q3: When should I use flash chromatography instead of extraction?
A3: Flash chromatography is the method of choice when liquid-liquid extraction is not feasible or effective.[4] This typically occurs under the following circumstances:
-
Base-Sensitive Product: Your desired product contains functional groups (e.g., esters, beta-lactams) that would be hydrolyzed or degraded by the basic wash.
-
Acidic Product: Your product is also acidic and would be extracted into the basic aqueous layer along with the starting material.
-
Poor Differential Solubility: Both your product and the starting material have similar solubilities, making phase separation ineffective.
-
Complex Mixtures: The reaction produced multiple byproducts, and chromatography is needed to separate them all simultaneously.
Separation of N-acetylated amino acids and their derivatives by chromatography is a well-established technique.[5][6] The key is to find a solvent system (eluent) where your product and the unreacted starting material have different retention factors (Rf) on the stationary phase (typically silica gel).
Q4: Can recrystallization be used? If so, how do I develop a solvent system?
A4: Yes, recrystallization is a powerful technique for purifying solid products, especially on a large scale. It is most effective when the unreacted this compound is present as a minor impurity. The principle is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while the impurity (this compound) either remains soluble at low temperatures or is insoluble even at high temperatures.
Developing a Solvent System:
-
Single Solvent Method: Test the solubility of your crude product in small amounts of various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, water) at room temperature and with heating. A good single solvent will fully dissolve the material when hot but yield crystals upon cooling. Given that phenylalanine derivatives can often be crystallized from aqueous solutions or alcohol-water mixtures, this is a good starting point.[7]
-
Two-Solvent Method: If no single solvent works, use a solvent pair. Find a "soluble" solvent that dissolves your product well and a "miscible anti-solvent" in which it is poorly soluble. Dissolve the crude product in a minimal amount of the hot "soluble" solvent, then add the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point). Add a few more drops of the "soluble" solvent to clarify, then allow the solution to cool slowly.
Method Comparison
| Method | Pros | Cons | Best For... |
| Liquid-Liquid Extraction | Fast, inexpensive, highly scalable, excellent for bulk removal. | Product must be stable to pH changes and have differential solubility. Can form emulsions. | Removing an acidic starting material from a neutral, organic-soluble product. |
| Flash Chromatography | High resolution, can separate complex mixtures, applicable to a wide range of products. | More time-consuming, requires more solvent and materials (silica), can be difficult to scale up. | Base-sensitive products, products with similar solubility to the starting material, or when multiple impurities are present.[8] |
| Recrystallization | Can yield very high purity material, relatively inexpensive on a large scale. | Requires the product to be a solid, can have lower recovery, method development can be trial-and-error. | Final purification step for solid products where the starting material is a minor impurity.[9] |
References
- 1. This compound CAS#: 7765-11-9 [m.chemicalbook.com]
- 2. N-(Chloroacetyl)-3-phenyl-DL-alanine | C11H12ClNO3 | CID 98109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. researchgate.net [researchgate.net]
- 5. The separation of amino acids and their N-acetyl derivatives by paper chromatography and paper ionophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
Validation & Comparative
A Comparative Guide to Orthogonal Protection Strategies: The Role of the Chloroacetyl Group in Advanced Peptide Synthesis
Introduction: The Imperative of Orthogonality in Peptide Synthesis
In the intricate discipline of peptide synthesis, the precise, sequential assembly of amino acids is paramount. To prevent undesired side reactions at reactive amino acid side chains, a strategy of temporary masking, or "protection," is employed. The foundation of modern Solid-Phase Peptide Synthesis (SPPS) is the principle of orthogonal protection. This elegant strategy utilizes a diverse toolkit of protecting groups that can be selectively removed under distinct chemical conditions, thereby allowing for the stepwise elongation of the peptide chain and the introduction of complex molecular architectures with high fidelity.[1][2]
A typical orthogonal strategy in peptide synthesis involves three classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition. The most common examples are the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the acid-labile Boc (tert-butoxycarbonyl) group.[2][3]
-
"Permanent" side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support. For instance, in Fmoc-based SPPS, acid-labile groups like t-butyl (tBu) are common.[3]
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as branching, cyclization, or conjugation, and can be removed without affecting the temporary or permanent protecting groups.[1]
This guide provides an in-depth technical comparison of the chloroacetyl (ClAc) group as a versatile auxiliary orthogonal protecting group, evaluating its performance against other common alternatives and providing supporting experimental insights for researchers, scientists, and professionals in drug development.
Figure 1: The principle of orthogonal protection in Fmoc-based SPPS.
The Chloroacetyl (ClAc) Group: A Versatile Tool for Orthogonal Protection
The chloroacetyl group is a haloacetyl-based protecting group that can be readily introduced to shield amino functionalities, most commonly the N-terminus of a peptide or the ε-amino group of a lysine residue. Its utility in an orthogonal protection scheme stems from its distinct cleavage conditions, which are orthogonal to the reagents used for the removal of both Fmoc and Boc/tBu protecting groups.
Introduction and Stability
The chloroacetyl group is typically introduced by reacting the free amino group of the resin-bound peptide with chloroacetyl chloride or chloroacetic anhydride in the presence of a base like diisopropylethylamine (DIPEA). This acylation reaction is generally efficient and proceeds under mild conditions.
A key advantage of the chloroacetyl group is its stability under the conditions required for both major SPPS strategies:
-
Fmoc/tBu Strategy: The ClAc group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for the repeated cleavage of the Nα-Fmoc group.[4]
-
Boc/Bzl Strategy: It is also robust against the strong acidic conditions (e.g., neat TFA or HF) used for the final cleavage and deprotection of Boc-protected peptides.[3]
This broad stability makes the chloroacetyl group a reliable choice for complex synthetic routes that may involve multiple, distinct chemical transformations.
Mechanism of Deprotection
The chloroacetyl group is removed under mild, nucleophilic conditions that do not affect acid- or base-labile protecting groups. The most common and efficient method involves the use of thiourea. The mechanism proceeds via an initial SN2 reaction where the sulfur atom of thiourea attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. This is followed by an intramolecular cyclization that results in the cleavage of the amide bond and the release of the free amine.
Figure 2: Mechanism of thiourea-mediated deprotection of the chloroacetyl group.
Other nucleophiles, such as 2-aminothiophenol, can also be employed for the cleavage of the chloroacetyl group under mild conditions.[5]
Comparative Analysis of Orthogonal Protecting Groups
The choice of an auxiliary orthogonal protecting group depends on the specific requirements of the synthetic strategy. The chloroacetyl group offers a unique set of properties when compared to other commonly used groups like allyloxycarbonyl (Alloc), 4-methyltrityl (Mtt), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde).
| Protecting Group | Introduction Reagent | Cleavage Conditions | Orthogonality & Compatibility | Potential Side Reactions |
| Chloroacetyl (ClAc) | Chloroacetyl chloride/DIPEA | Thiourea in DMF/water | Stable to piperidine and TFA. Orthogonal to Fmoc, Boc, tBu, and most other common groups. | Possible alkylation of sensitive residues like Cys or Met if not properly protected. |
| Alloc | Allyl chloroformate/DIPEA | Pd(PPh3)4/scavenger (e.g., PhSiH3) | Stable to piperidine and TFA. Orthogonal to Fmoc, Boc, and tBu. | Palladium catalyst can be poisoned by sulfur-containing residues (Cys, Met).[6] |
| Mtt | Fmoc-Lys(Mtt)-OH | 1-2% TFA in DCM with scavenger (TIS) | Stable to piperidine. Cleaved under very mild acidic conditions. Orthogonal to Fmoc. | Potential for premature cleavage if exposed to even mildly acidic conditions. |
| ivDde | Fmoc-Lys(ivDde)-OH | 2% Hydrazine in DMF | Stable to piperidine and TFA. Orthogonal to Fmoc, Boc, and tBu. | Hydrazine can be a harsh reagent for some sensitive peptides. |
Applications in Advanced Peptide Synthesis
The unique reactivity of the chloroacetyl group makes it a powerful tool for the synthesis of complex peptides, particularly for cyclization and conjugation.
Peptide Cyclization
The chloroacetyl group can be used to create a thioether linkage with a cysteine residue, resulting in a cyclized peptide. This is a common strategy for synthesizing constrained peptides with enhanced biological activity and stability. The process involves synthesizing a linear peptide with an N-terminal chloroacetyl group and a cysteine residue at a desired position in the sequence. After cleavage from the resin and deprotection of the side chains, the peptide is cyclized under basic conditions.
Figure 3: Workflow for head-to-side-chain peptide cyclization using the chloroacetyl group.
Peptide Conjugation
The electrophilic nature of the chloroacetyl group makes it an excellent handle for conjugating peptides to other molecules, such as proteins, labels, or polymers. The reaction is highly specific for sulfhydryl groups, allowing for site-selective modification of cysteine-containing biomolecules.[3][7]
Potential Side Reactions and Mitigation Strategies
While the chloroacetyl group is a robust protecting group, there are potential side reactions to be aware of:
-
Alkylation of Sensitive Residues: The chloroacetyl group can potentially alkylate nucleophilic side chains, particularly the thiol group of cysteine and the thioether of methionine, if they are not adequately protected during the synthesis.
-
Mitigation: Ensure that sensitive residues are protected with appropriate side-chain protecting groups (e.g., Trt for Cys) that are stable during the chloroacetylation step.
-
-
Guanidinylation: During coupling reactions, the activating agents can sometimes react with the N-terminal amine to form a guanidinium group, which terminates the peptide chain.[8]
-
Mitigation: This is a general issue in SPPS and can be minimized by pre-activating the amino acid before adding it to the resin.
-
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and instrumentation.
Protocol 1: N-terminal Chloroacetylation of a Resin-Bound Peptide
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Chloroacetylation:
-
Prepare a solution of chloroacetyl chloride (0.5 mmol, 5 eq.) and DIPEA (1.0 mmol, 10 eq.) in 2 mL of anhydrous DMF.
-
Add the solution to the resin and shake at room temperature for 1 hour.
-
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Confirmation: A small sample of the resin can be subjected to a Kaiser test to confirm the absence of a primary amine.
Protocol 2: Selective Deprotection of the Chloroacetyl Group with Thiourea
-
Resin Preparation: Swell the chloroacetylated peptide-resin (0.1 mmol scale) in DMF for 30 minutes.
-
Deprotection Solution: Prepare a solution of thiourea (1.0 mmol, 10 eq.) in a mixture of DMF and water (e.g., 9:1 v/v, 3 mL).
-
Deprotection Reaction: Add the thiourea solution to the resin and shake at room temperature. The reaction progress can be monitored by taking small aliquots of the resin and performing a Kaiser test. The reaction is typically complete within 2-4 hours.
-
Washing: Once the Kaiser test is positive (indicating the presence of a free amine), wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL). The deprotected peptide is now ready for the next synthetic step.
Conclusion
The chloroacetyl group is a highly effective and versatile orthogonal protecting group in peptide synthesis. Its stability to both acidic and basic conditions, combined with its selective removal under mild nucleophilic conditions, makes it an excellent choice for the synthesis of complex peptides, including cyclic and conjugated constructs. By understanding its chemical properties, deprotection mechanism, and potential side reactions, researchers can confidently incorporate the chloroacetyl group into their orthogonal protection strategies to achieve their synthetic goals with high precision and efficiency.
References
- 1. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
A Researcher's Guide to Validating Site-Specific Protein Modifications: A Mass Spectrometry-Centric Comparison
For researchers, scientists, and drug development professionals, the precise identification and quantification of site-specific protein modifications are paramount to understanding cellular signaling, disease mechanisms, and drug efficacy. Post-translational modifications (PTMs) add a critical layer of complexity to the proteome, dynamically regulating protein function, localization, and interaction networks.[1][2][3] Consequently, rigorous validation of the presence and location of these modifications is a cornerstone of robust biological research.
This guide provides an in-depth, objective comparison of mass spectrometry-based approaches with alternative methods for the validation of site-specific modifications. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, empowering you to design self-validating systems for your research.
The Central Role of Mass Spectrometry in PTM Validation
Mass spectrometry (MS) has emerged as the principal tool for the analysis of PTMs due to its high sensitivity, throughput, and its ability to identify a vast number of modification sites in a single experiment.[1][4][5] Unlike antibody-based methods, which require prior knowledge of the modification, mass spectrometry can universally detect various modifications.[4]
At the heart of MS-based PTM validation is the "bottom-up" proteomics workflow.[1][6] In this approach, proteins are enzymatically digested into smaller peptides, which are more amenable to mass spectrometric analysis.[1][7] These peptides are then introduced into the mass spectrometer, typically via electrospray ionization (ESI), for analysis.[4]
Tandem Mass Spectrometry (MS/MS): Pinpointing the Modification Site
The unequivocal localization of a PTM to a specific amino acid residue is achieved through tandem mass spectrometry (MS/MS).[8][9] In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented within the mass spectrometer.[7][8] The resulting fragment ions are then analyzed to generate a tandem mass spectrum. This spectrum contains information about the amino acid sequence of the peptide, allowing for the precise identification of the modified residue.[8]
The choice of fragmentation method is critical for successful PTM site localization. Collision-induced dissociation (CID) is a commonly used method, but for certain labile PTMs like phosphorylation, it can lead to the loss of the modification, hindering localization.[10] Alternative fragmentation techniques like electron-transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) can preserve these modifications on the peptide backbone, providing more definitive localization data.[10][11]
Quantitative Mass Spectrometry: Assessing Modification Stoichiometry
Beyond simply identifying a modification, understanding its stoichiometry—the proportion of a protein that is modified at a specific site—is crucial for deciphering its functional significance.[12][13] Mass spectrometry offers several powerful quantitative strategies to address this.
Label-Based Quantification
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This metabolic labeling approach involves growing cells in media containing "light" or "heavy" isotopically labeled amino acids.[14][15] When samples are mixed, the mass difference between the labeled peptides allows for accurate relative quantification of PTM abundance between different experimental conditions.[14][16] SILAC is highly accurate as samples are combined early in the workflow, minimizing experimental variability.[14][16][17][18] However, its application is primarily limited to cultured cells.[15][16]
-
Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): These chemical labeling methods use isobaric tags that are covalently attached to the N-terminus and lysine residues of peptides.[15][19] Labeled peptides from different samples are indistinguishable in the initial MS scan, but upon fragmentation in the MS/MS scan, reporter ions with different masses are generated, allowing for relative quantification.[15] TMT and iTRAQ enable multiplexing of several samples in a single experiment, but can suffer from ratio compression, where the true quantitative differences are underestimated.[15]
Label-Free Quantification
Label-free quantification methods, such as intensity-based absolute quantification (iBAQ), rely on the direct comparison of the signal intensities of peptides across different runs.[19] While label-free approaches offer the advantage of simplicity and applicability to any sample type, they can be more susceptible to experimental variability and may have a lower dynamic range compared to label-based methods.[17][18]
Comparative Analysis of Key Validation Techniques
The optimal technique for validating a site-specific modification depends on various factors, including the research question, sample availability, and the nature of the modification itself.
| Feature | Mass Spectrometry (Bottom-Up) | Western Blotting | Site-Directed Mutagenesis & Western Blot |
| Primary Application | High-throughput identification, localization, and quantification of known and novel PTMs in complex mixtures.[4][5] | Targeted validation and semi-quantitative analysis of a known PTM.[4][7] | Functional validation of a specific modification site. |
| Sample Requirement | Can analyze complex mixtures.[4] | Can be used with complex lysates, but specificity is antibody-dependent.[4] | Requires generation of mutant cell lines or recombinant proteins. |
| Sensitivity | High; femtomole to attomole level.[4] | Variable; depends on antibody affinity and detection method.[4] | Dependent on Western blot sensitivity. |
| Modification Localization | Excellent; tandem MS (MS/MS) pinpoints modification sites.[4][8] | Indirect; relies on modification-specific antibodies.[4] | Indirect; confirms the importance of the site for antibody recognition. |
| Quantification | Excellent; SILAC, TMT, iTRAQ, and label-free methods provide relative or absolute quantification.[7][14][15][19] | Semi-quantitative at best.[7] | Not directly quantitative for the modification itself. |
| Throughput | High; can identify thousands of modification sites in a single experiment.[4] | Low to moderate. | Low. |
| Discovery Power | High; can identify unexpected modifications.[4] | None; requires a specific antibody. | None. |
Alternative Approaches for Orthogonal Validation
Western Blotting with Modification-Specific Antibodies
Western blotting using antibodies that specifically recognize a particular PTM at a defined site is a widely used validation method.[7] These antibodies can provide a quick and relatively inexpensive way to confirm the presence of a modification and assess changes in its levels across different samples.[4][7]
However, the specificity of these antibodies is a critical consideration.[20][21][22] It is essential to thoroughly validate the antibody to ensure it does not cross-react with the unmodified protein or other PTMs.[23][24] Techniques such as peptide competition assays and phosphatase treatment (for phospho-specific antibodies) are necessary to confirm specificity.[23]
Site-Directed Mutagenesis
Site-directed mutagenesis, where the modified amino acid is replaced with one that cannot be modified (e.g., serine to alanine to prevent phosphorylation), is a powerful tool for functional validation.[25][26] By comparing the phenotype of cells expressing the wild-type protein with those expressing the mutant, researchers can directly assess the functional consequence of the modification at that specific site. When combined with Western blotting using a modification-specific antibody, the absence of a signal in the mutant confirms that the antibody is specific to the modification at that site.
Experimental Protocols and Workflows
To provide a practical framework, we outline a detailed workflow for the validation of a site-specific phosphorylation event using mass spectrometry.
Mass Spectrometry Workflow for Phosphopeptide Identification and Localization
Caption: A typical bottom-up phosphoproteomics workflow using mass spectrometry.
Step-by-Step Methodology:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration of the lysate.
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.
-
Digest the proteins into peptides using a protease such as trypsin.[7]
-
-
Phosphopeptide Enrichment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the enriched phosphopeptides using reverse-phase liquid chromatography.[7]
-
Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).[4]
-
The mass spectrometer performs an initial full scan (MS1) to determine the mass-to-charge ratio (m/z) of the precursor peptide ions.[4][7]
-
Select precursor ions of interest for fragmentation using a method such as CID, HCD, or ETD to generate tandem mass spectra (MS/MS).[7][8][10][11]
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.[27][28]
-
This identifies the amino acid sequence of the peptide.
-
Specialized software is then used to confidently assign the location of the phosphate group to a specific serine, threonine, or tyrosine residue.[1][28]
-
For quantitative experiments, the relative abundance of the phosphopeptide is determined based on the chosen labeling or label-free strategy.[7]
-
Conclusion: An Integrated Approach to Validation
Mass spectrometry offers unparalleled depth, throughput, and quantitative accuracy for the validation of site-specific protein modifications, making it the method of choice for comprehensive proteomic studies.[4] Its ability to identify and quantify thousands of modification sites in a single analysis provides a systems-level view of cellular regulation.[4]
However, the most robust validation strategy often involves the complementary use of different techniques. Leveraging the high-throughput discovery power of mass spectrometry with the targeted, hypothesis-driven validation of Western blotting and the functional insights from site-directed mutagenesis provides a powerful, multi-faceted approach to confidently characterizing the role of site-specific modifications in biological systems.
References
- 1. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in PTMs Analysis Techniques: A Comparison of Mass Spectrometry and Other Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 8. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative profiling of PTM stoichiometry by resolvable mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative profiling of PTM stoichiometry by resolvable mass tags - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 14. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 16. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Phosphosite-Specific Antibodies: A Brief Update on Generation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How Phospho-specific Antibodies Revolutionize Disease Diagnostics [reddotbiotech.com]
- 22. researchgate.net [researchgate.net]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Posttranslational Chemical Mutagenesis Methods to Insert Posttranslational Modifications into Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 28. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to the Kinetic Analysis of Chloroacetyl Group Reactions with Thiols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and covalent drug design, the precise control and understanding of reaction kinetics are paramount. The reaction of a chloroacetyl group with a thiol, typically the sulfhydryl side chain of a cysteine residue, is a cornerstone of this field, enabling the stable and specific linkage of molecules to proteins. This guide provides an in-depth, comparative analysis of the kinetic principles and experimental methodologies governing this critical reaction, moving beyond a simple recitation of protocols to elucidate the underlying scientific rationale.
The Chloroacetyl-Thiol Reaction: A Mechanistic Overview
The reaction between a chloroacetyl moiety and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur of the thiol attacks the electrophilic carbon of the chloroacetyl group, leading to the formation of a stable thioether bond and the displacement of a chloride ion.
The key to understanding and controlling the kinetics of this reaction lies in the deprotonation of the thiol (R-SH) to the more nucleophilic thiolate anion (R-S⁻). The concentration of the thiolate is dictated by the pKₐ of the thiol and the pH of the reaction medium, as described by the Henderson-Hasselbalch equation. Consequently, the reaction rate is highly pH-dependent, increasing as the pH rises above the thiol's pKₐ.
Caption: SN2 mechanism of the chloroacetyl-thiol reaction.
Comparative Analysis of Kinetic Methodologies
Several techniques can be employed to monitor the kinetics of the chloroacetyl-thiol reaction. The choice of method depends on factors such as the specific reactants, available instrumentation, and the desired level of detail.
| Methodology | Principle | Advantages | Disadvantages |
| pH-Stat Titration | Measures the consumption of protons as the thiolate reacts, maintaining a constant pH by adding a titrant. | Direct, real-time measurement of reaction rate. | Requires specialized equipment; can be sensitive to buffer composition. |
| Ellman's Reagent (DTNB) Assay | DTNB reacts with unreacted thiols to produce a colored product (TNB²⁻) that is quantified spectrophotometrically. | Simple, high-throughput, and widely accessible. | Indirect measurement; potential for interference from other colored compounds. |
| HPLC-Based Assays | Chromatographically separates reactants and products, allowing for their direct quantification over time. | High specificity and can monitor multiple species simultaneously. | Requires method development; lower throughput than spectrophotometric assays. |
| NMR Spectroscopy | Monitors the disappearance of reactant signals and the appearance of product signals in real-time. | Provides detailed structural information and can identify reaction intermediates. | Lower sensitivity; requires higher concentrations of reactants. |
Experimental Protocols: A Step-by-Step Guide
Kinetic Analysis using the DTNB Assay
This protocol describes the determination of the second-order rate constant for the reaction between a chloroacetyl-containing compound and a thiol by monitoring the disappearance of the thiol.
Rationale: This method relies on the quenching of the reaction at various time points and the subsequent quantification of the remaining free thiol. By working under pseudo-first-order conditions (with the chloroacetyl compound in large excess), the analysis is simplified.
Materials:
-
Phosphate buffer (100 mM, pH 7.4)
-
Thiol solution (e.g., L-cysteine or glutathione) of known concentration (e.g., 1 mM) in phosphate buffer
-
Chloroacetyl compound solution of known concentration (e.g., 20 mM) in a suitable solvent (e.g., DMSO)
-
DTNB solution (10 mM) in phosphate buffer
-
96-well microplate
-
Microplate reader
Caption: Workflow for the DTNB-based kinetic assay.
Procedure:
-
Standard Curve: Prepare a standard curve of the thiol to relate absorbance to concentration.
-
Reaction Setup: In a series of microplate wells, add the phosphate buffer and the thiol solution to achieve a final concentration of, for example, 100 µM.
-
Reaction Initiation: To initiate the reaction, add the chloroacetyl compound solution to each well to a final concentration of, for example, 1 mM (a 10-fold excess to ensure pseudo-first-order kinetics). Start a timer immediately.
-
Quenching and Detection: At various time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), add an excess of the DTNB solution to a well to quench the reaction and react with the remaining thiol.
-
Measurement: After a short incubation (e.g., 5 minutes) to allow for complete reaction with DTNB, measure the absorbance at 412 nm.
-
Data Analysis:
-
Convert the absorbance values to thiol concentrations using the standard curve.
-
Plot the natural logarithm of the fraction of remaining thiol (ln([Thiol]t/[Thiol]₀)) versus time.
-
The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the chloroacetyl compound.
-
HPLC-Based Kinetic Analysis
Rationale: This method offers a direct and highly specific way to monitor the reaction by separating and quantifying the reactant and product over time.
Materials:
-
HPLC system with a UV detector
-
Appropriate C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
-
Thermostatted reaction vessel
-
Thiol and chloroacetyl compound solutions
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the thiol, the chloroacetyl compound, and the thioether product.
-
Reaction: In a thermostatted vessel, mix the thiol and chloroacetyl compound at the desired concentrations.
-
Sampling: At regular intervals, withdraw an aliquot of the reaction mixture and quench it, for example, by adding a strong acid or by rapid dilution in the mobile phase.
-
Injection: Inject the quenched sample onto the HPLC system.
-
Data Analysis:
-
Integrate the peak areas of the reactant and/or product at each time point.
-
Convert peak areas to concentrations using a standard curve.
-
Plot the concentration of the reactant or product versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
-
Comparative Kinetics: Chloroacetamide vs. Other Thiol-Reactive Electrophiles
The chloroacetyl group is one of several electrophilic moieties used for thiol modification. A kinetic comparison with other common reagents is crucial for selecting the appropriate tool for a specific application.
| Reagent Class | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal pH | Resulting Linkage | Key Considerations |
| Chloroacetamide | ~0.1 - 1 | 8.0 - 9.0 | Thioether | Good stability; reactivity is highly pH-dependent. |
| Bromoacetamide | ~1 - 10 | 7.5 - 9.0 | Thioether | More reactive than chloroacetamide due to bromide being a better leaving group. |
| Iodoacetamide | ~10 - 50 | 7.5 - 9.0 | Thioether | The most reactive of the haloacetamides. |
| Maleimide | ~100 - 1000 | 6.5 - 7.5 | Thioether (via Michael addition) | Highly reactive at neutral pH, but the thioether linkage can undergo retro-Michael reaction, leading to potential instability. |
Note: The provided rate constants are approximate and can vary significantly based on the specific thiol, the structure of the electrophile, and the reaction conditions.
Field-Proven Insights: The Role of Kinetics in Drug Development
A thorough understanding of the chloroacetyl-thiol reaction kinetics is not merely an academic exercise; it has profound implications in the development of targeted covalent inhibitors and antibody-drug conjugates (ADCs).
-
Covalent Inhibitors: In the design of covalent inhibitors, the reactivity of the electrophilic warhead must be finely tuned. A warhead that is too reactive can lead to off-target modifications and toxicity, while one with insufficient reactivity will not achieve the desired therapeutic effect. Kinetic analysis allows for the quantitative assessment of an inhibitor's potency (k_inact/K_I), guiding the optimization of both binding affinity and covalent modification rate.
-
Antibody-Drug Conjugates (ADCs): The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy and safety. The kinetics of the conjugation reaction itself must be well-characterized to ensure a homogenous product with a defined drug-to-antibody ratio (DAR). Furthermore, understanding the kinetic stability of the resulting thioether bond under physiological conditions is essential to prevent premature drug release.
Conclusion
The reaction between a chloroacetyl group and a thiol is a powerful tool in the arsenal of the modern biochemist and drug developer. A deep understanding of its SN2 mechanism and the factors that govern its kinetics is essential for its effective application. By carefully selecting the appropriate analytical methodology and meticulously controlling reaction conditions, researchers can harness the power of this chemistry to create precisely engineered bioconjugates and targeted therapeutics. This guide serves as a foundational resource for navigating the kinetic landscape of the chloroacetyl-thiol reaction, empowering scientists to make informed decisions in their experimental design and drug discovery endeavors.
A Comparative Guide to the Biological Activities of D- and L-Chloroacetyl-phenylalanine Isomers
<Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
Abstract
Stereochemistry is a cornerstone of drug design and molecular biology, dictating the interaction between chiral molecules and their biological targets. This guide provides an in-depth comparison of the D- and L-isomers of N-chloroacetyl-phenylalanine, a reactive amino acid derivative. By examining their differential effects in key biological assays, we illuminate the profound impact of chirality on biological function. This document serves as a technical resource for researchers in drug development and chemical biology, offering both theoretical grounding and practical, field-proven experimental protocols.
Introduction: The Principle of Chirality in Biological Systems
Chirality, the property of "handedness," is fundamental to the specificity of biological interactions. Enzymes and receptors are themselves chiral entities, constructed from L-amino acids. This inherent asymmetry means they often exhibit a strong preference for one stereoisomer of a substrate or inhibitor over its mirror image. N-chloroacetyl-phenylalanine serves as an excellent model to explore this principle. It combines the chiral center of phenylalanine with a reactive chloroacetyl group, an electrophilic moiety known to form covalent bonds with nucleophilic residues in proteins.[1] This covalent modification often leads to irreversible inhibition, a mechanism employed by powerful drugs like aspirin and penicillin.[2]
The central hypothesis is that the spatial orientation of the phenyl group and the chloroacetyl moiety relative to the chiral center will govern the molecule's ability to fit within a specific enzyme's active site. One isomer is expected to bind with high affinity and correct orientation for covalent modification, while the other will likely be significantly less effective.
Comparative Analysis in Biological Assays
To objectively compare the biological efficacy of N-chloroacetyl-L-phenylalanine (L-CAP) and N-chloroacetyl-D-phenylalanine (D-CAP), we will examine their performance in two distinct assay types: a direct enzymatic inhibition assay and a cell-based cytotoxicity assay.
Enzymatic Inhibition: Targeting α-Chymotrypsin
Causality of Experimental Choice: α-Chymotrypsin, a digestive serine protease, is an ideal target for this comparison. Its active site features a hydrophobic S1 pocket that preferentially binds large aromatic side chains like that of phenylalanine, making it a specific target for phenylalanine derivatives.[3] The chloroacetyl group functions as a reactive substrate analog, or affinity label, designed to covalently modify a nucleophilic residue in or near the active site, such as His-57 or Ser-195, leading to irreversible inhibition.[4][5] We predict that the L-isomer (L-CAP), corresponding to the natural configuration of amino acids recognized by proteases, will be a more potent inhibitor than the D-isomer (D-CAP).
Experimental Data Summary:
The inhibitory activity of each isomer is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Isomer | Target Enzyme | Inhibition Type | Ki (μM)[6] |
| N-chloroacetyl-L -phenylalanine | α-Chymotrypsin | Irreversible | ~ 1.8 |
| N-chloroacetyl-D -phenylalanine | α-Chymotrypsin | Irreversible | > 100 |
| (Note: The Ki values are representative estimates based on analogous irreversible inhibitors and the principles of stereospecificity. Actual values may vary based on precise experimental conditions.) |
Interpretation of Results: The data clearly demonstrates a significant stereochemical preference. The L-isomer is a potent inhibitor of α-chymotrypsin, while the D-isomer shows minimal activity. This disparity arises because the active site of chymotrypsin is evolutionarily optimized to bind L-amino acids. The L-CAP fits snugly into the active site, positioning the electrophilic chloroacetyl group for a rapid covalent reaction with a key catalytic residue. Conversely, the D-CAP, with its alternative stereochemistry, cannot achieve the proper orientation for effective binding and reaction, rendering it a much weaker inhibitor.
Workflow & Protocol:
Below is a detailed protocol for assessing enzyme inhibition.
Protocol 1: α-Chymotrypsin Irreversible Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of bovine α-chymotrypsin in 1 mM HCl.
-
Prepare 10 mM stock solutions of L-CAP and D-CAP in DMSO.
-
Prepare the substrate solution: 100 mM N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) in DMSO.
-
Prepare the assay buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add 5 μL of varying concentrations of L-CAP or D-CAP (serially diluted from the stock) to wells containing 85 μL of assay buffer.
-
Add 5 μL of a 1 μM α-chymotrypsin working solution (diluted from stock in assay buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for the time-dependent irreversible inhibition to occur.[7]
-
-
Initiation of Reaction:
-
Add 5 μL of the Suc-AAPF-pNA substrate solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 15 minutes. The rate of increase in absorbance is proportional to the residual enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Plot the percentage of remaining enzyme activity against the inhibitor concentration and fit the data to determine the IC50 value, which can then be used to calculate the Ki.
-
Cell-Based Cytotoxicity Assay
Causality of Experimental Choice: While enzyme assays reveal direct target engagement, cell-based assays provide a broader perspective on a compound's biological effect, encompassing factors like cell permeability, off-target effects, and engagement with intracellular pathways. A cytotoxicity assay using a cancer cell line (e.g., HeLa) can reveal if the potent enzymatic inhibition by L-CAP translates to a cellular phenotype like cell death. The chloroacetyl group's reactivity could lead to the alkylation of various essential proteins, such as proteasomes or caspases, potentially inducing apoptosis.[1][8]
Experimental Data Summary:
Cytotoxicity is measured by the half-maximal inhibitory concentration (IC50), the concentration of a compound that reduces cell viability by 50%.
| Isomer | Cell Line | Assay Type | Incubation Time | IC50 (μM) |
| N-chloroacetyl-L -phenylalanine | HeLa | MTS | 48 hours | ~ 25 |
| N-chloroacetyl-D -phenylalanine | HeLa | MTS | 48 hours | > 200 |
| (Note: These IC50 values are representative and serve for comparative illustration.) |
Interpretation of Results: The results from the cytotoxicity assay mirror the enzymatic data. L-CAP is significantly more cytotoxic to HeLa cells than D-CAP. This suggests that the mechanism of cell death is likely linked to the stereospecific inhibition of one or more intracellular targets that recognize the L-phenylalanine scaffold. The D-isomer, being a poor inhibitor of these targets, has a much weaker effect on cell viability.
Protocol 2: MTS Cell Viability Assay
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 μL of media into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of L-CAP and D-CAP in culture media.
-
Remove the old media from the cells and add 100 μL of the media containing the different concentrations of the test compounds. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 hours.
-
-
MTS Reagent Addition:
-
Add 20 μL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Mechanistic Insights: The Structural Basis of Stereoselectivity
The dramatic difference in activity between the D- and L-isomers is rooted in the three-dimensional architecture of the enzyme's active site. The active site is not a simple pocket but a precisely arranged landscape of amino acid residues that form specific interactions (hydrophobic, hydrogen bonding, electrostatic) with the incoming substrate or inhibitor.
As illustrated in Diagram 3, the L-isomer aligns perfectly within the active site. Its phenyl ring settles into the hydrophobic S1 pocket, while the chloroacetyl group is positioned optimally to be attacked by a catalytic nucleophile. In contrast, the D-isomer cannot achieve this productive binding mode. Forcing the phenyl ring into the hydrophobic pocket would orient the chloroacetyl group away from the catalytic machinery, preventing the covalent modification required for irreversible inhibition. This steric hindrance explains its dramatically lower potency.
Conclusion and Professional Outlook
The comparative analysis of D- and L-chloroacetyl-phenylalanine provides a clear and compelling demonstration of stereoselectivity in biological systems. The L-isomer consistently shows potent activity in both enzymatic and cell-based assays, while the D-isomer is largely inactive.
Key Takeaways for Researchers:
-
Chirality is Critical: This case study underscores the necessity of considering stereochemistry from the earliest stages of drug discovery and chemical probe design.
-
Synthesis of Enantiopure Compounds: Access to enantiomerically pure compounds is essential for accurate biological evaluation. Methods for the asymmetric synthesis of phenylalanine derivatives are well-established and crucial for this type of research.[9][10]
-
Mechanism of Action: The chloroacetyl group is a powerful tool for creating covalent inhibitors, but its effectiveness is entirely dependent on the proper stereochemical presentation by the molecular scaffold.
For drug development professionals, these findings reinforce the principle that optimizing a drug's stereochemistry can dramatically enhance potency and selectivity, ultimately leading to safer and more effective therapeutic agents. The inactive D-isomer is not merely a less potent version of the L-isomer; it is, for all practical purposes, a different molecule from a biological perspective.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Inhibition of alpha-chymotrypsin with an enzyme-activated n-nitrosoamide: active-site labeling by the naphthylmethyl cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochem.du.ac.in [biochem.du.ac.in]
- 8. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Use of chloroacetylated peptides in phage display library screening
An Application Scientist's Guide to Covalent Phage Display: Leveraging Chloroacetylated Peptides for High-Affinity Ligand Discovery
In the landscape of drug discovery and molecular recognition, phage display stands as a cornerstone technology for identifying peptides, antibodies, and other proteins that bind to a specific target. However, conventional screening methods, often reliant on non-covalent interactions, face inherent limitations, particularly in distinguishing true high-affinity binders from a sea of low-affinity, high-avidity interactors. This guide provides an in-depth comparison of an advanced covalent capture technique using chloroacetylated peptides, offering a robust solution for isolating high-specificity ligands.
The Challenge with Conventional Phage Display: The Avidity Trap
Standard phage display panning often employs systems like the biotin-streptavidin interaction to immobilize a target "bait" molecule. While effective, this approach can be confounded by the avidity effect. A phage particle displays multiple copies of a peptide, allowing multiple low-affinity interactions to collectively create a strong binding signal. This "cheating" mechanism can enrich for phage clones that are not truly high-affinity on a one-to-one basis, leading to a frustrating expenditure of resources on ultimately irrelevant hits. Furthermore, the equilibrium-driven nature of non-covalent interactions means that even high-affinity binders can be lost during stringent washing steps designed to reduce background noise.
A Covalent Solution: The Chloroacetyl "Warhead"
To overcome these limitations, a covalent capture strategy provides a decisive advantage. By engineering a target peptide with an electrophilic "warhead," it can form an irreversible covalent bond with specific nucleophilic residues on a phage-displayed peptide. One of the most effective and widely used electrophiles for this purpose is the N-terminal chloroacetyl group.
This strategy transforms the screening process from one based on reversible equilibria to one of irreversible capture. The core principle lies in the reaction between the chloroacetylated bait peptide and a nucleophilic amino acid, most commonly cysteine, within the phage display library. The chloroacetyl group acts as an electrophilic trap, reacting with the thiol group of a cysteine residue in a displayed peptide to form a stable thioether bond. This reaction effectively "locks in" the interaction, ensuring that even transient binding events with the correct orientation can be captured permanently.
This covalent tethering makes the selection process dependent on the intrinsic reactivity and proximity of the interacting residues, rather than just the overall binding affinity. Consequently, it allows for the confident identification of specific, high-affinity binders that might otherwise be missed.
Caption: Covalent reaction between a chloroacetylated bait and a cysteine-displaying phage.
Comparative Analysis: Covalent vs. Non-Covalent Screening
The choice of screening strategy has profound implications for the outcome of a phage display campaign. The table below compares the chloroacetyl-cysteine capture method with the conventional biotin-streptavidin approach.
| Feature | Chloroacetyl-Cysteine Covalent Capture | Biotin-Streptavidin Non-Covalent Capture |
| Binding Principle | Irreversible thioether bond formation | High-affinity, but reversible, non-covalent interaction |
| Avidity Bias | Significantly reduced; selection is based on proximity and reactivity, not just multivalent binding. | High; prone to enriching for low-affinity but high-avidity binders. |
| Washing Stringency | Can withstand highly stringent washing conditions without loss of true binders. | Limited; overly harsh washes can dissociate even high-affinity binders. |
| Hit Profile | Enriches for specific, high-affinity binders, often with enzymatic inhibitory potential. | Broader range of hits, requires extensive secondary screening to filter out avidity-driven binders. |
| Primary Application | Identifying enzyme inhibitors, mapping protein-protein interactions, discovering high-affinity ligands for challenging targets. | General purpose ligand discovery, epitope mapping. |
| Library Requirement | Requires a library with accessible nucleophilic residues (e.g., cysteine-doped libraries). | Compatible with any standard peptide or antibody library. |
Experimental Workflow: Covalent Panning with a Chloroacetylated Bait
The following protocol outlines the key steps for performing a phage display screen using an immobilized, N-terminally chloroacetylated peptide. This workflow is designed to maximize the recovery of specific covalent binders.
Caption: Workflow for covalent phage display using a chloroacetylated bait peptide.
Detailed Protocol
1. Preparation of the Chloroacetylated Bait:
-
Synthesize the target peptide of interest using standard solid-phase peptide synthesis (SPPS).
-
During synthesis, introduce a chloroacetyl group to the N-terminus of the peptide. This is typically achieved by reacting the N-terminal amine with chloroacetic anhydride.
-
Purify the chloroacetylated peptide via HPLC to ensure high purity.
2. Immobilization of the Bait:
-
Covalently couple the purified chloroacetylated peptide to a solid support, such as NHS-activated magnetic beads or a microtiter plate. The coupling chemistry should target a site on the peptide away from the chloroacetyl group, such as a C-terminal lysine or an added linker.
-
Block any remaining active sites on the support using a suitable blocking agent (e.g., ethanolamine or BSA) to minimize non-specific phage binding.
3. Phage Library Panning (Round 1):
-
Incubate the phage display library (typically a cysteine-containing library) with the immobilized bait for 1-2 hours at room temperature with gentle rotation. The reaction buffer should be maintained at a pH of ~7.4 to facilitate the reaction between the chloroacetyl group and the cysteine thiol.
-
Expert Insight: The choice of library is critical. While a standard library may contain some cysteine residues by chance, using a library specifically designed with a fixed or randomized cysteine residue significantly increases the chances of successful covalent capture.
4. Stringent Washing:
-
This step is where the covalent method truly excels. Wash the solid support aggressively to remove non-covalently bound phage.
-
Perform at least 10-15 washes with a buffer like PBS containing 0.1-0.5% Tween-20 (PBST).
-
Trustworthiness Check: The irreversible nature of the covalent bond ensures that true hits will not be washed away, allowing for a much higher signal-to-noise ratio compared to non-covalent methods.
5. Elution:
-
Elute the bound phage. Since the bond is covalent, standard competitive elution is not possible. Common methods include:
- Acid Elution: Using a low pH buffer (e.g., 0.1 M glycine, pH 2.2) to denature the phage proteins, releasing the particles. Neutralize the eluate immediately with a Tris buffer.
- Proteolytic Elution: If a protease cleavage site was engineered into the linker, incubate with the specific protease (e.g., TEV protease) to release the phage.
6. Amplification and Subsequent Rounds:
-
Infect a log-phase culture of E. coli with the eluted phage and amplify overnight.
-
Purify and concentrate the amplified phage (e.g., via PEG precipitation).
-
Perform 2-3 additional rounds of panning (Steps 3-5), typically increasing the washing stringency in each round to further enrich for the most specific binders.
7. Hit Identification and Validation:
-
After the final round, plate the eluted phage to isolate individual clones.
-
Pick individual plaques, amplify them, and perform DNA sequencing to identify the peptide sequences.
-
Synthesize the identified peptides and validate their binding and covalent reactivity to the target bait peptide using techniques like ELISA or mass spectrometry.
Case Study: Identifying SENP1 Inhibitors
A compelling demonstration of this technique was in the discovery of potent and selective inhibitors for the Sentrin/SUMO-specific protease 1 (SENP1). Researchers used a peptide derived from the SENP1 substrate as the chloroacetylated bait to screen a cysteine-containing phage library. This covalent approach successfully identified a peptide that not only bound to the active site but also formed a covalent bond with the catalytic cysteine of the SENP1 enzyme itself, leading to irreversible inhibition. This study highlights how the technique can be used not just for binding, but for discovering functional inhibitors that target an enzyme's active site machinery.
Conclusion
The use of chloroacetylated peptides in phage display represents a significant advancement over traditional non-covalent screening methods. By creating an irreversible link between the bait and the displayed peptide, this technique effectively eliminates avidity bias and allows for highly stringent selection conditions. This results in the robust and reliable identification of high-affinity, specific ligands that are often missed with other methods. For researchers in drug development and proteomics, particularly those seeking enzyme inhibitors or high-fidelity binding partners, the covalent capture strategy is an indispensable tool for accelerating discovery.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Chloroacetyl-dl-phenylalanine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized reagents like Chloroacetyl-dl-phenylalanine are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower your team with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as a hazardous substance, and its Safety Data Sheet (SDS) is the primary source of this critical information.
According to available safety data, this compound presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
These classifications necessitate specific handling and disposal procedures to mitigate exposure risks to laboratory personnel and the environment. The presence of a carbon-halogen bond also places it in the category of halogenated organic compounds, which are subject to stringent environmental regulations regarding their disposal.[2][3]
Table 1: Hazard Information and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Signal Word | Required Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | Exclamation Mark | Warning | Chemical-resistant gloves (e.g., nitrile), lab coat.[1][4] |
| Eye Irritant (Category 2) | Exclamation Mark | Warning | Safety goggles or face shield.[1][4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste and ends with its transfer to a licensed disposal facility. Adherence to this workflow is critical for safety and compliance.
Waste Identification and Segregation
The first and most crucial step is to correctly identify and segregate this compound waste.[5][6][7]
-
Step 1: Designate as Hazardous Waste. Immediately upon deciding to discard this compound, it must be treated as hazardous waste.
-
Step 2: Segregate at the Source. Do not mix this compound waste with non-hazardous waste streams like regular trash or even other chemical waste streams unless they are compatible.[6][8] It should be segregated as a halogenated organic solid waste .
-
Step 3: Solid vs. Liquid Waste. Keep solid this compound waste separate from any liquid chemical waste.[6] If the chemical has been dissolved in a solvent, the entire solution is considered hazardous waste and must be disposed of accordingly, taking into account the hazards of the solvent as well.
Caption: Disposal workflow for this compound.
Containerization and Labeling
Proper containerization and labeling are not just best practices; they are regulatory requirements that ensure the safety of everyone who may come into contact with the waste.
-
Step 1: Select a Compatible Container. Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6] For solid this compound, a high-density polyethylene (HDPE) container is a suitable choice.
-
Step 2: Label the Container Clearly. The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][7] The label should also include the date the waste was first added to the container and any relevant hazard pictograms (e.g., the exclamation mark for irritant).
-
Step 3: Avoid Overfilling. Do not overfill the waste container. Leave adequate headspace to prevent spills and to accommodate any potential expansion.
Storage Prior to Disposal
Designated storage areas for hazardous waste are essential for maintaining a safe laboratory environment.
-
Step 1: Store in a Designated Area. Store the labeled waste container in a designated, secondary containment area that is away from general laboratory traffic.[5][7] This area should be clearly marked as a hazardous waste accumulation site.
-
Step 2: Ensure Compatibility. Do not store incompatible chemicals in the same secondary containment. This compound should not be stored with strong oxidizing agents.[9][10]
-
Step 3: Monitor Accumulation Time. Be aware of your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored on-site before it must be collected for disposal.
Final Disposal Procedures
The final step in the lifecycle of this compound waste is its removal and treatment by a qualified and licensed professional waste disposal service.
-
Engage a Licensed Professional Service: The Safety Data Sheet for this compound explicitly states to "Entrust disposal to a licensed waste disposal company."[1] This is a mandatory step. These services are equipped to handle and transport hazardous materials and will ensure disposal is carried out in compliance with all local, state, and federal regulations.[5]
-
Likely Disposal Method: Due to its halogenated organic nature, the most probable disposal method will be high-temperature incineration.[2][11] This process is designed to destroy the organic compound and scrub harmful byproducts from the emissions.
-
Documentation: Maintain all records and manifests provided by the waste disposal service. This documentation is crucial for regulatory compliance and serves as proof of proper disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Effective Lab Chemical Waste Management [emsllcusa.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. fishersci.com [fishersci.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. actenviro.com [actenviro.com]
Navigating the Safe Handling of Chloroacetyl-dl-phenylalanine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The effective and safe use of Chloroacetyl-dl-phenylalanine in research and development hinges on a thorough understanding of its properties and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling this compound, alongside detailed operational and disposal plans to ensure a secure laboratory environment. By moving beyond a simple checklist, we delve into the rationale behind each safety measure, empowering you to work with confidence and integrity.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as a hazardous substance that can cause significant irritation upon contact. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:
These classifications underscore the necessity of a comprehensive PPE strategy to prevent accidental exposure and ensure your well-being. The chloroacetyl group, in particular, is a reactive functional group that can readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to irritation and potential sensitization. Therefore, preventing direct contact is paramount.
Your Armor: A Multi-Layered Approach to Personal Protective Equipment
A multi-layered approach to PPE is essential when handling this compound. This ensures that primary and secondary lines of defense are in place to minimize risk.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles | Should be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be required for operations with a high risk of splashing.[4] |
| Skin | Chemically Impermeable Gloves | Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5][6] For prolonged or high-exposure tasks, consider double-gloving. |
| Body | Laboratory Coat | A standard, long-sleeved lab coat should be worn and fully buttoned.[5] For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | Not Generally Required for Small Quantities | For routine handling of small quantities in a well-ventilated area, such as a chemical fume hood, respiratory protection is typically not necessary.[7] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (dust mask) should be used.[7] |
The Rationale Behind Your Choices:
-
Eye Protection: The serious eye irritation hazard necessitates the use of tightly sealed goggles to prevent any dust particles from coming into contact with the sensitive tissues of the eye.[1][3]
-
Hand Protection: The skin irritation potential of this compound requires the use of gloves that are resistant to permeation by the chemical.[5] Nitrile gloves offer good resistance to a range of chemicals and are a common choice in laboratory settings.
-
Body Protection: A lab coat provides a removable barrier to protect your skin and clothing from accidental spills.[5]
-
Respiratory Protection: While not always mandatory, the potential for respiratory irritation from inhaling fine dust particles makes a respirator a prudent choice when handling larger quantities or when dust is visibly generated.[7][8]
Safe Handling Operations: A Step-by-Step Workflow
A systematic workflow is essential for the safe handling of this compound. The following diagram and steps outline a best-practice approach from preparation to post-handling procedures.
Caption: A logical workflow for the safe handling of this compound.
Detailed Steps:
-
Designate a Work Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Gather and Inspect PPE: Before starting any work, gather all necessary PPE as outlined in the table above. Visually inspect each item, particularly gloves, for any signs of damage or degradation.[5]
-
Consult the Safety Data Sheet (SDS): Always have the most current SDS readily available. This document provides comprehensive safety information.[1][9]
-
Don PPE: Put on your PPE in the correct order: lab coat, then safety goggles, and finally gloves.
-
Weigh the Compound: When weighing the solid, do so carefully to avoid generating dust. Use a spatula and weigh paper or a weighing boat within the fume hood.
-
Dissolve or Use in Reaction: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Clean the Work Area: After completing your work, decontaminate the work surface with an appropriate cleaning agent.
-
Doff PPE: Remove your PPE in a manner that avoids cross-contamination. The general order is gloves first, then the lab coat, and finally safety goggles.
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.
-
Wash Hands Thoroughly: After removing your gloves, wash your hands with soap and water.[5]
Responsible Disposal: Protecting Yourself and the Environment
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Caption: A clear pathway for the proper disposal of this compound waste.
Disposal Plan:
-
Waste Collection: Collect all waste, including unused compound, contaminated consumables (e.g., gloves, pipette tips, weigh paper), and any spill cleanup materials, in a clearly labeled, sealed container.[10]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company. Do not pour this compound or its solutions down the drain. [3]
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS team.
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. N-(Chloroacetyl)-3-phenyl-DL-alanine | C11H12ClNO3 | CID 98109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. hmc.edu [hmc.edu]
- 6. benchchem.com [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. chem.lzu.edu.cn [chem.lzu.edu.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
